Fmoc-4-hydrazinobenzoic acid
Beschreibung
The exact mass of the compound 4-(2-Fmoc-hydrazino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVJMSRGLQCZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373267 | |
| Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214475-53-3 | |
| Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Fmoc-hydrazino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid
CAS Number: 214475-53-3
This technical guide provides a comprehensive overview of Fmoc-4-hydrazinobenzoic acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols for its use in peptide synthesis and bioconjugation.
Physicochemical Properties
This compound is an off-white to light grey solid.[1] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group on a hydrazine moiety, which is attached to a benzoic acid backbone. This unique combination of functional groups makes it a valuable reagent in organic and medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 214475-53-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 374.39 g/mol | [2][5] |
| Appearance | Off-white to light grey solid | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Density | 1.363 g/cm³ (Predicted) | [2] |
| pKa | 4.58 ± 0.10 (Predicted) | [2] |
Synthesis
The synthesis of this compound typically involves two main steps: the synthesis of the precursor 4-hydrazinobenzoic acid, followed by the protection of the hydrazine group with an Fmoc moiety.
Synthesis of 4-Hydrazinobenzoic Acid
4-Hydrazinobenzoic acid can be synthesized from p-aminobenzoic acid through a diazotization reaction followed by reduction.[2][7]
Experimental Protocol:
Step 1: Diazotization of p-Aminobenzoic Acid [2]
-
Suspend p-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).
-
Add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.
-
Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt [2]
-
In a separate large beaker, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium metabisulfite, in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This should be done carefully to control the evolution of nitrogen gas.
-
After the complete addition of the diazonium salt solution, continue to stir the mixture for approximately 30 minutes to ensure the reduction is complete.
Step 3: Isolation of 4-Hydrazinobenzoic Acid [2]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Dry the product to obtain 4-hydrazinobenzoic acid.
Fmoc Protection of 4-Hydrazinobenzoic Acid
The introduction of the Fmoc protecting group onto the hydrazine moiety of 4-hydrazinobenzoic acid is a standard procedure in peptide chemistry.
Experimental Protocol:
-
Dissolve 4-hydrazinobenzoic acid in a suitable solvent, such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
Acidify the reaction mixture with a dilute acid, such as hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography to obtain this compound.
Applications in Peptide Synthesis
This compound serves as a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal hydrazide functionality.[1] Peptide hydrazides are valuable intermediates for the synthesis of peptide thioesters, which are crucial for native chemical ligation.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of Fmoc-based SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Incorporating this compound in SPPS
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).
-
Loading of this compound:
-
Dissolve this compound and a base (e.g., DIPEA) in DMF.
-
Add the solution to the swollen resin and agitate for a specified time to allow for covalent attachment.
-
Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of methanol and DIPEA in dichloromethane).
-
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the hydrazine moiety, exposing the free hydrazine.
-
Peptide Chain Elongation: Proceed with standard Fmoc-SPPS cycles of coupling and deprotection to build the desired peptide sequence on the free hydrazine.
-
Cleavage: Cleave the peptide hydrazide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a solution containing trifluoroacetic acid).
Applications in Bioconjugation: Antibody-Drug Conjugates (ADCs)
This compound is a valuable linker in the construction of antibody-drug conjugates (ADCs). The hydrazine group can react with a carbonyl group on a cytotoxic drug to form a hydrazone linkage, which is often designed to be cleavable under the acidic conditions of the lysosome within a cancer cell.
General Strategy for ADC Synthesis using a Hydrazone Linker
The following diagram outlines the general strategy for synthesizing an ADC using a linker derived from this compound.
Caption: General workflow for the synthesis of an ADC using a hydrazone linker.
Experimental Protocol for ADC Synthesis
This protocol outlines a general procedure for conjugating a drug to an antibody via a hydrazone linker.
Stage 1: Conjugation of the Linker to the Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Linker Activation: If not already activated, activate the carboxylic acid group of this compound using standard carbodiimide chemistry (e.g., with EDC and NHS).
-
Conjugation: Add the activated linker to the antibody solution at a specific molar excess. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis to obtain the Fmoc-protected linker-antibody conjugate.
Stage 2: Drug Ligation
-
Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the purified Fmoc-linker-antibody conjugate and incubate for 10-30 minutes at room temperature.
-
Purification: Immediately purify the deprotected linker-antibody conjugate by SEC to remove piperidine and byproducts.
-
Hydrazone Formation:
-
Dissolve the carbonyl-containing drug in a suitable solvent (e.g., DMSO).
-
Add the drug solution to the deprotected hydrazide-linker-antibody conjugate in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5). A catalytic amount of aniline may be added to facilitate the reaction.
-
Incubate the reaction for 2-16 hours at room temperature.
-
-
Final Purification: Purify the final ADC by SEC to remove unreacted drug and catalyst.
Role in a Biological Context: ADC Targeting a Cancer Cell
While this compound itself is not directly involved in signaling pathways, it is instrumental in creating molecules like ADCs that are designed to interact with and disrupt cellular processes in a targeted manner. The following diagram illustrates the mechanism of action of an ADC, synthesized using a hydrazone linker, targeting a cancer cell.
Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.
Safety and Handling
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9]
-
First Aid:
This guide provides a detailed technical overview of this compound, highlighting its importance as a versatile tool for researchers in the fields of peptide chemistry and drug development. The provided protocols and diagrams serve as a valuable resource for the practical application of this compound in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 8. carlroth.com [carlroth.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid
This compound is a versatile bifunctional molecule that serves as a critical building block and linker in modern organic synthesis, particularly within peptide chemistry and drug development.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for orthogonal protection strategies in synthesis, a reactive hydrazine moiety, and a carboxylic acid group, enabling a wide range of chemical modifications.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications, and detailed experimental protocols.
Physicochemical and Structural Data
This compound is characterized by its specific molecular structure which dictates its reactivity and applications. The key quantitative data for this compound are summarized below.
| Property | Value | References |
| Molecular Weight | 374.4 g/mol | [1][4][5][6] |
| Molecular Formula | C₂₂H₁₈N₂O₄ | [1][4][5][6][7] |
| CAS Number | 214475-53-3 | [1][4][5] |
| Appearance | Off-white to light grey solid | [1][4] |
| Purity | Typically ≥95% - 96% (by HPLC) | [1][4][5] |
| Storage Conditions | 0 - 8 °C | [1][4] |
| Synonyms | 4-(Fmoc-hydrazino)-benzoic acid | [1][4][5][6][7] |
Core Applications in Research and Development
The unique trifunctional nature of this compound makes it an invaluable tool in several advanced scientific fields.
-
Solid-Phase Peptide Synthesis (SPPS) : The compound is a key building block for synthesizing peptide hydrazides.[1][8] Peptide C-terminal hydrazides are important precursors for producing peptide thioesters, which are crucial for protein synthesis via native chemical ligation (NCL).[8][9] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under basic conditions during the SPPS cycle.[10][11]
-
Chemical Linker : It functions as a stable linker in bioconjugation, connecting biomolecules to surfaces or other molecules.[1][2] The linker is notably stable to both acidic and basic conditions but can be cleaved with high specificity under mild oxidative conditions.[2]
-
Drug Development :
-
Anticancer Agents : The 4-hydrazinobenzoic acid scaffold is being actively explored for the development of novel anticancer therapeutics.[3][12] Derivatives have shown potent inhibitory effects against cancer cell lines such as HCT-116 and MCF-7, often inducing apoptosis.[12]
-
Pharmaceutical Intermediates : The core molecule, 4-hydrazinobenzoic acid, is a critical intermediate in the industrial synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload from blood transfusions.[13][14][15]
-
Synthesis and Methodologies
The synthesis of this compound begins with the preparation of its precursor, 4-hydrazinobenzoic acid, from p-aminobenzoic acid. This process involves a two-step chemical transformation: diazotization followed by reduction.[16][17]
This protocol details the synthesis of the core intermediate from p-aminobenzoic acid.[3][14][16]
Materials and Reagents:
-
p-Aminobenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Ice
Step 1: Diazotization
-
Suspend p-aminobenzoic acid (e.g., 1.0 molar equivalent) in a solution of hydrochloric acid and water.[14][16]
-
Cool the suspension to 0-5 °C in an ice bath with vigorous and continuous stirring.[14][16]
-
In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.1 molar equivalents).[16]
-
Slowly add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, ensuring the temperature is maintained below 5 °C.[14][17]
-
After the addition is complete, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the p-carboxybenzenediazonium chloride intermediate.[14][16]
Step 2: Reduction
-
In a separate large beaker, prepare a cold solution of the reducing agent (e.g., sodium sulfite, 2.0 - 2.5 molar equivalents) in water.[16]
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the reducing agent solution. This step is exothermic and involves the evolution of nitrogen gas, so controlled addition is critical.[16]
-
Continue to stir the reaction mixture for 30-60 minutes after the addition is complete to ensure the reduction is finished.[14]
Step 3: Isolation and Purification
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.[3][17]
-
Collect the solid precipitate by filtration and wash it with cold deionized water.[14]
-
To obtain the free acid, the hydrochloride salt can be dissolved in water and treated with a concentrated aqueous solution of sodium acetate.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[14]
-
Dry the final product under vacuum. An overall yield of around 82% can be achieved.[18]
The final step to obtain the title compound involves the protection of the hydrazine moiety with a fluorenylmethoxycarbonyl (Fmoc) group, typically using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) in the presence of a base.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be used to functionalize a resin, creating a stable support for the synthesis of peptide C-terminal hydrazides.[8][9] This Fmoc-hydrazine resin is then used in a standard automated SPPS workflow.
-
Resin Preparation : A suitable resin (e.g., 2-chlorotrityl chloride) is functionalized with this compound to create the starting solid support.[8]
-
Fmoc Deprotection : The synthesis cycle begins with the removal of the Fmoc protecting group from the resin-bound linker using a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the free hydrazine group.[10]
-
Amino Acid Coupling : The first Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the hydrazine moiety on the resin.[6]
-
Chain Elongation : The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[11] This cycle proceeds from the C-terminus to the N-terminus.[11]
-
Final Cleavage : Once the peptide sequence is fully assembled, the peptide hydrazide is cleaved from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[8] The cleaved peptide is then precipitated, purified (typically by RP-HPLC), and characterized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. cenmed.com [cenmed.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 214475-53-3 | FF49159 [biosynth.com]
- 7. 4-(2-Fmoc-hydrazino)benzoic acid | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automated Peptide Synthesizers [peptidemachines.com]
- 12. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
Fmoc-4-hydrazinobenzoic acid structure and formula.
An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid
Introduction
This compound is a specialized chemical reagent extensively utilized in the fields of peptide synthesis and medicinal chemistry.[1] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrazine linker, and a benzoic acid moiety, makes it an invaluable tool for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are crucial intermediates for producing peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for constructing large peptides and small proteins.[2][3][4] This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Structure and Chemical Formula
The molecule consists of three primary components: the base-labile Fmoc protecting group, a central hydrazine bridge, and a benzoic acid functional group which allows for its attachment to a solid support resin.
-
IUPAC Name: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
-
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O[6]
Physicochemical Properties
The quantitative properties of this compound are summarized below. These data are essential for experimental design, including reaction stoichiometry and storage protocols.
| Property | Value | Reference(s) |
| Molecular Weight | 374.4 g/mol | [1][5][7] |
| CAS Number | 214475-53-3 | [1][5][6] |
| Appearance | Off-white to light grey solid | [1][7] |
| Purity | ≥95% (HPLC) or ≥96% (HPLC) | [1][5][7] |
| Storage Temperature | 0 - 8 °C | [1][7] |
Experimental Protocols and Applications
This compound is primarily used as a linker in Solid-Phase Peptide Synthesis (SPPS) to generate peptide hydrazides.[1][2] The Fmoc group provides temporary protection of the hydrazine moiety, which is stable to the conditions used for peptide chain elongation but can be removed at the appropriate time.
General Workflow in Solid-Phase Peptide Synthesis (SPPS)
The incorporation and use of this compound in SPPS follows a multi-step workflow. This process enables the synthesis of a desired peptide sequence with a C-terminal hydrazide functionality, ready for subsequent ligation reactions.
Detailed Experimental Protocol: Synthesis of a Peptide Hydrazide
This protocol outlines the key steps for synthesizing a peptide C-terminal hydrazide on a solid support using this compound.
-
Resin Preparation and Linker Attachment:
-
Swell a suitable hydroxyl-functionalized resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).
-
Activate the carboxylic acid of this compound using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
-
Add the activated linker solution to the swollen resin and agitate until coupling is complete, as monitored by a ninhydrin test.
-
Wash the resin extensively with DMF to remove excess reagents.
-
-
Initial Fmoc Group Removal:
-
Treat the resin-bound linker with a solution of 20% piperidine in DMF for approximately 20-30 minutes to remove the Fmoc protecting group from the hydrazine nitrogen.
-
Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct. This step exposes the hydrazine group for coupling of the first amino acid.
-
-
Peptide Chain Elongation:
-
Couple the C-terminal amino acid of the target peptide (which is Fmoc-protected at its N-terminus) to the exposed hydrazine group on the resin using standard coupling reagents (e.g., HATU, HBTU/DIEA).
-
After coupling, wash the resin with DMF.
-
Perform subsequent cycles of Fmoc deprotection (using 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[8]
-
-
Final Cleavage and Product Isolation:
-
Once the peptide sequence is complete, wash the peptidyl-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, ethanedithiol) to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Precipitate the crude peptide hydrazide from the cleavage solution using cold diethyl ether, centrifuge to form a pellet, and decant the ether.
-
The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Synthesis of 4-Hydrazinobenzoic Acid Precursor
This compound is synthesized from its precursor, 4-hydrazinobenzoic acid. Understanding the synthesis of this precursor is valuable for researchers. The common industrial route involves the diazotization of p-aminobenzoic acid, followed by reduction of the resulting diazonium salt.[9]
This two-step process is efficient and widely used.[9] An alternative four-step method, involving esterification, diazotization, reduction, and final hydrolysis, has also been reported to achieve high overall yields of up to 82%.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | 214475-53-3 | FF49159 [biosynth.com]
- 7. cenmed.com [cenmed.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of Fmoc-4-hydrazinobenzoic Acid from 4-aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fmoc-4-hydrazinobenzoic acid, a valuable bifunctional linker in peptide synthesis and drug development. The synthesis commences with the readily available starting material, 4-aminobenzoic acid, and proceeds through a two-step conversion to 4-hydrazinobenzoic acid, followed by the final N-protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in its practical application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from 4-aminobenzoic acid is a three-step process:
-
Diazotization of the primary aromatic amine of 4-aminobenzoic acid to form a diazonium salt.
-
Reduction of the diazonium salt to the corresponding hydrazine derivative, 4-hydrazinobenzoic acid.
-
Fmoc Protection of the hydrazine moiety to yield the final product, this compound.
An alternative four-step process involving initial esterification of 4-aminobenzoic acid, followed by diazotization, reduction, and final hydrolysis has also been reported to achieve a high overall yield of 82%.[1][2]
Experimental Protocols
Synthesis of 4-Hydrazinobenzoic Acid
The conversion of 4-aminobenzoic acid to 4-hydrazinobenzoic acid is a well-established procedure involving diazotization followed by reduction.
Step 1: Diazotization of 4-Aminobenzoic Acid
This step converts the primary amino group of 4-aminobenzoic acid into a diazonium salt using sodium nitrite in an acidic medium.[2][3]
-
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Ice
-
-
Procedure:
-
Suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.[2]
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.[2]
-
Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, 57.5 mL of 10N HCl) to the cooled suspension.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).[2]
-
Slowly add the sodium nitrite solution to the 4-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.[2][3]
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.[2] The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.
-
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to 4-hydrazinobenzoic acid using a suitable reducing agent, such as sodium sulfite or sodium metabisulfite.[2][3]
-
Materials:
-
p-Carboxybenzenediazonium chloride solution (from Step 1)
-
Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a separate large beaker, prepare a solution of the reducing agent. For example, dissolve sodium metabisulfite in water.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the reducing agent solution. This addition should be done carefully to control the evolution of nitrogen gas.[2]
-
The pH of the reduction medium is crucial; a pH of 7-9 is recommended for efficient reduction with sodium sulfite.[4][5] This can be achieved by the controlled addition of a base, such as sodium hydroxide.
-
After the complete addition of the diazonium salt solution, continue to stir the mixture for a period of time (e.g., 30 minutes) to ensure the reduction is complete.[2]
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.[2]
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water to remove any inorganic impurities.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or hot water, to yield pure 4-hydrazinobenzoic acid.[2]
-
Synthesis of this compound
The final step involves the protection of the hydrazine group of 4-hydrazinobenzoic acid with the Fmoc group. This is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.
-
Materials:
-
4-Hydrazinobenzoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or another suitable base (e.g., pyridine, triethylamine)
-
Dioxane and water, or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure (General Schotten-Baumann conditions):
-
Dissolve 4-hydrazinobenzoic acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and a saturated aqueous solution of sodium bicarbonate (e.g., 2:1 v/v).
-
Dissolve Fmoc-Cl or Fmoc-OSu in the same organic solvent.
-
Slowly add the Fmoc-reagent solution to the 4-hydrazinobenzoic acid solution at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours (e.g., 16 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with water and adjust the pH to be basic (pH 9) with additional saturated sodium bicarbonate solution.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-reagent and by-products.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of 4-hydrazinobenzoic acid and its Fmoc-protected derivative.
| Parameter | Value | Reference |
| Reactants for 4-Hydrazinobenzoic Acid Synthesis | ||
| 4-Aminobenzoic Acid | 1.0 molar equivalent | [2] |
| Sodium Nitrite | 1.0 - 1.1 molar equivalents | [2] |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | [2] |
| Sodium Sulfite/Metabisulfite | 2.0 - 2.5 molar equivalents | [2] |
| Reaction Conditions for 4-Hydrazinobenzoic Acid Synthesis | ||
| Diazotization Temperature | 0 - 5 °C | [2] |
| Reduction Temperature | 10 - 35 °C | [5] |
| Reduction pH | 7 - 9 | [4][5] |
| Yield and Purity | ||
| Overall Yield (4-step process) | 82% | [1] |
| Purity of 4-Hydrazinobenzoic Acid | >98% | [2] |
Table 1: Quantitative data for the synthesis of 4-hydrazinobenzoic acid.
| Parameter | Value | Reference |
| Reactants for Fmoc Protection | ||
| 4-Hydrazinobenzoic Acid | 1.0 molar equivalent | General Protocol |
| Fmoc-Cl or Fmoc-OSu | 1.05 - 1.1 molar equivalents | General Protocol |
| Base (e.g., NaHCO₃) | Excess | General Protocol |
| Reaction Conditions for Fmoc Protection | ||
| Temperature | Room Temperature | General Protocol |
| Physicochemical Properties of this compound | ||
| Molecular Formula | C₂₂H₁₈N₂O₄ | [6] |
| Molecular Weight | 374.4 g/mol | [7] |
| Purity | ≥96% | [7] |
Table 2: Quantitative data and properties of this compound.
Visualization of the Synthetic Workflow
The following diagrams illustrate the overall synthetic pathway and the logical workflow of the experimental procedure.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 7. scbt.com [scbt.com]
Fmoc-4-hydrazinobenzoic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-4-hydrazinobenzoic acid is a critical building block in solid-phase peptide synthesis (SPPS) and related bioconjugation applications. Its utility is fundamentally linked to its solubility in common organic solvents used in synthesis and its stability during storage and reaction conditions. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the known behavior of similar Fmoc-protected amino acids and provides detailed experimental protocols for researchers to determine these parameters in their own laboratory settings. This document is intended to be a practical resource for scientists and professionals working with this versatile reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₂O₄[1][2][3][4][5] |
| Molecular Weight | 374.4 g/mol [1][2][4] |
| Appearance | Off-white to light grey solid[1][4] |
| Purity | ≥95% (HPLC)[1] or ≥96%[2][4] |
| Storage Temperature | 0 - 8 °C[1][4] |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in synthesis. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of organic solvents.[6]
Qualitative Solubility
Based on the general solubility of Fmoc-protected amino acids, this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.[6][7]
| Solvent | Solvent Type | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a standard solvent for SPPS, and most Fmoc-amino acids exhibit high solubility in it.[6][8] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, NMP is an excellent solvent for Fmoc-protected amino acids.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[8] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Often used in purification (RP-HPLC), but the solubility of some Fmoc-amino acids can be lower compared to DMF or NMP.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be less than that of DMF or NMP.[6] |
| Water | Polar Protic | Sparingly Soluble | Fmoc-protected amino acids are generally poorly soluble in water.[9] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
For precise solubility data, the shake-flask method is the recommended approach.[6]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.
Stability Profile
The stability of this compound is crucial for its storage and handling during synthetic procedures. The primary point of lability is the Fmoc protecting group, which is designed to be removed under specific basic conditions.
General Stability and Storage
-
Solid State: As a solid, this compound is generally stable when stored in a cool, dry, and dark place. Recommended storage is at 0-8 °C.[1][4]
-
Solution Stability: The stability in solution will depend on the solvent and the presence of any acidic or basic impurities. In anhydrous, neutral aprotic solvents, it is expected to be relatively stable.
Stability to Acidic and Basic Conditions
-
Acidic Conditions: The Fmoc group is known to be stable to acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[10]
-
Basic Conditions: The Fmoc group is labile to basic conditions. Cleavage occurs via a β-elimination mechanism in the presence of a base, typically a secondary amine like piperidine.[11][12] This reaction liberates the free hydrazine and dibenzofulvene, which is trapped by the amine base.[12]
Experimental Protocol: Forced Degradation Study
A forced degradation study can be conducted to identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions. The following is a general protocol that can be adapted.[13]
Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add sodium hydroxide. Keep the solution at room temperature and withdraw samples at various time points for HPLC analysis. Note that this will cause cleavage of the Fmoc group.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature for a defined period, taking samples at intervals for HPLC analysis.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period. Also, prepare a solution and expose it to heat to study degradation in the solution state.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
Conclusion
This compound is a valuable reagent in peptide chemistry and drug development. While specific quantitative data on its solubility and stability are not extensively documented, its chemical properties can be inferred from the well-established behavior of Fmoc-protected amino acids. It is expected to be highly soluble in polar aprotic solvents like DMF and NMP and stable under acidic conditions, while being readily cleaved by bases. For applications requiring precise knowledge of its solubility and stability limits, the experimental protocols provided in this guide offer a framework for obtaining reliable, quantitative data. This will enable researchers to optimize their synthetic strategies and ensure the quality and integrity of their final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-(2-Fmoc-hydrazino)benzoic acid | CymitQuimica [cymitquimica.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound | 214475-53-3 | FF49159 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Versatility of Hydrazinobenzoic Acid: A Core Chemical Intermediate in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydrazinobenzoic acid, a bifunctional aromatic organic compound, serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive hydrazine group and a carboxylic acid moiety, allows for diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of hydrazinobenzoic acid, with a primary focus on the para-isomer (4-hydrazinobenzoic acid), delving into its chemical properties, synthesis, and significant applications in medicinal chemistry.
Physicochemical and Spectroscopic Profile
Hydrazinobenzoic acid exists as a light yellow to light brown crystalline solid.[1][2] The presence of both an acidic carboxylic group and a basic hydrazine group on the same aromatic ring gives it its characteristic properties and reactivity. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 4-Hydrazinobenzoic Acid
| Property | Value | References |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Appearance | Light yellow to light brown crystalline powder | [1][2] |
| Melting Point | 218 °C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][2] |
| pKa | 4.14 ± 0.10 (Predicted) | [1] |
| CAS Number | 619-67-0 | [1] |
The structural features of 4-hydrazinobenzoic acid have been well-characterized using various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data of 4-Hydrazinobenzoic Acid in DMSO-d₆ [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -COOH) |
| ~6.77 | Doublet | 2H | Aromatic protons (ortho to -NHNH₂) |
| ~8.5 (broad) | Singlet | 1H | -COOH |
| ~5.9 (broad) | Singlet | 1H | -NH- |
| ~4.2 (broad) | Singlet | 2H | -NH₂ |
Note: The broad signals for the -COOH, -NH-, and -NH₂ protons are due to chemical exchange and hydrogen bonding.[2]
Table 3: ¹³C NMR Spectroscopic Data of 4-Hydrazinobenzoic Acid [2]
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~152 | C-NHNH₂ |
| ~131 | C (ortho to -COOH) |
| ~122 | C-COOH |
| ~113 | C (ortho to -NHNH₂) |
Table 4: Key Infrared (IR) Spectroscopy Peaks for 4-Hydrazinobenzoic Acid [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 3300-3100 | N-H stretch (hydrazine) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1300 | C-O stretch |
| ~1250 | C-N stretch |
Synthesis of 4-Hydrazinobenzoic Acid
4-Hydrazinobenzoic acid is commonly synthesized from 4-aminobenzoic acid via a three-step process involving diazotization, reduction, and hydrolysis.[1][4]
References
The Hydrazine Functional Group in Fmoc-4-hydrazinobenzoic Acid: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-4-hydrazinobenzoic acid is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the fields of peptide synthesis and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its utility is centered on the unique reactivity of its hydrazine functional group, which allows for the formation of stable, yet cleavable, hydrazone bonds with carbonyl-containing molecules. This technical guide provides an in-depth exploration of the role of the hydrazine moiety in this compound, detailing its chemical properties, reaction mechanisms, and applications. The guide includes a summary of quantitative data on hydrazone linker stability, detailed experimental protocols for its use, and visualizations of key chemical pathways and workflows.
Introduction to this compound
This compound (Fmoc-HBA) is a versatile chemical tool characterized by three key components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzoic acid moiety, and a hydrazine functional group.[1] The Fmoc group provides a base-labile protecting group for the hydrazine, allowing for its selective deprotection during synthesis.[2] The carboxylic acid on the benzene ring offers a convenient handle for attachment to other molecules, such as amino groups on a solid-phase resin or a biomolecule. However, the core functionality that underpins the utility of Fmoc-HBA in bioconjugation lies in its hydrazine group (-NH-NH2).
The Pivotal Role of the Hydrazine Functional Group
The hydrazine functional group is a potent nucleophile due to the alpha effect, where the presence of an adjacent atom with lone pair electrons (the other nitrogen atom) enhances its nucleophilicity.[3] This heightened reactivity allows it to readily react with electrophilic carbonyl groups of aldehydes and ketones to form a carbon-nitrogen double bond, creating a hydrazone linkage.[2] This reaction is highly specific and can be performed under mild conditions, making it suitable for use with sensitive biomolecules.[4]
Hydrazone Bond Formation: A pH-Sensitive Linkage
The formation of a hydrazone bond is a condensation reaction that proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule.[5] A key characteristic of the hydrazone bond is its pH-dependent stability. While relatively stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.5).[4][6] This pH sensitivity is a critical feature exploited in the design of drug delivery systems, enabling the targeted release of a payload in the acidic microenvironment of tumor cells or within specific cellular organelles.[7]
Quantitative Data on Hydrazone Linker Stability
The stability of the hydrazone bond is a crucial parameter in the design of bioconjugates. It is influenced by the electronic and steric nature of the substituents on both the hydrazine and the carbonyl precursor. The following table summarizes quantitative data on the stability of various hydrazone linkers at different pH values.
| Hydrazone Type | pH | Half-life (t½) | Reference(s) |
| General Hydrazone | 7.0 | 183 hours | |
| 5.0 | 4.4 hours | ||
| Acylhydrazone | 7.4 | >24 hours (<30% degradation) | |
| 7.0 | > 2.0 hours | ||
| 5.0 | Steadily increases over 24 hours | ||
| 5.0 | 2.4 minutes | ||
| Aliphatic Aldehyde-derived Hydrazone | 7.4 | 20 - 150 minutes | [5] |
| 5.5 | < 2 minutes | [5] | |
| Aromatic Aldehyde-derived Hydrazone | 7.4 | > 72 hours | [5] |
| 5.5 | > 48 hours | [5] |
Experimental Protocols
Synthesis of 4-Hydrazinobenzoic Acid
This protocol describes the synthesis of the parent compound, 4-hydrazinobenzoic acid, from p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium sulfite
-
Sodium hydroxide
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
Suspend p-aminobenzoic acid (1.0 eq) in water and cool to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Hydrolysis and Isolation:
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.
-
Filter the precipitate and wash with cold water.
-
To obtain the free base, dissolve the hydrochloride salt in warm water and neutralize with a solution of sodium hydroxide until precipitation is complete.
-
Filter the 4-hydrazinobenzoic acid, wash with cold water, and dry under vacuum.
-
General Protocol for Fmoc Protection of 4-Hydrazinobenzoic Acid
Materials:
-
4-Hydrazinobenzoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate or Diisopropylethylamine (DIPEA)
-
Dioxane and water, or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol for Antibody-Drug Conjugation using this compound Linker
This protocol outlines a general procedure for conjugating a carbonyl-containing drug to an antibody via a hydrazone linker derived from this compound.
Materials:
-
Antibody (e.g., IgG)
-
This compound N-hydroxysuccinimide (NHS) ester (activated linker)
-
Carbonyl-containing drug (e.g., aldehyde or ketone derivative of a cytotoxic agent)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0-8.5
-
Dimethyl sulfoxide (DMSO)
-
Piperidine solution (20% in DMF)
-
Acetate buffer, pH 4.5-5.5
-
Aniline (catalyst)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS (pH 8.0-8.5) at a concentration of 5-10 mg/mL.
-
-
Linker Conjugation to Antibody:
-
Dissolve the this compound NHS ester in DMSO.
-
Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the Fmoc-linker-antibody conjugate by SEC to remove excess linker.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the purified Fmoc-linker-antibody conjugate.
-
Incubate for 10-30 minutes at room temperature.
-
Immediately purify the deprotected hydrazide-linker-antibody conjugate by SEC to remove piperidine and byproducts.
-
-
Hydrazone Ligation:
-
Dissolve the carbonyl-containing payload in DMSO.
-
Add the payload solution and a catalytic amount of aniline (10-50 mM) to the deprotected hydrazide-linker-antibody conjugate in acetate buffer (pH 4.5-5.5).
-
Incubate the reaction for 2-16 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final antibody-drug conjugate (ADC) by SEC to remove unreacted payload and catalyst.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Visualizing Key Processes
Chemical Reaction Pathway for Hydrazone Formation
Caption: Mechanism of hydrazone formation from a hydrazine and a carbonyl compound.
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
The hydrazine functional group is the cornerstone of this compound's utility in bioconjugation and drug development. Its enhanced nucleophilicity enables the efficient and specific formation of hydrazone linkages with aldehydes and ketones under mild conditions. The pH-sensitive nature of the resulting hydrazone bond is a particularly advantageous feature, allowing for the design of stimuli-responsive systems that can selectively release their cargo in acidic environments characteristic of tumor tissues and intracellular compartments. A thorough understanding of the reactivity of the hydrazine group and the stability of the hydrazone linkage, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and successful implementation of this compound in the development of novel bioconjugates and targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Fmoc-4-hydrazinobenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-4-hydrazinobenzoic acid (Fmoc-HBA) in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for the synthesis of C-terminal peptide hydrazides, which are key intermediates for producing peptide thioesters for native chemical ligation (NCL) and other peptide modifications.
Introduction
This compound is a "safety-catch" linker used in Fmoc-based solid-phase peptide synthesis. The hydrazide linker is stable to the standard piperidine treatments used for Fmoc deprotection and to trifluoroacetic acid (TFA) used for the cleavage of most side-chain protecting groups. This orthogonality allows for the synthesis of fully protected or unprotected peptide fragments. The final cleavage of the peptide from the resin is achieved under mild oxidative conditions, yielding a C-terminal peptide hydrazide.[1][2]
The primary application of peptides synthesized using Fmoc-HBA is in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. The peptide hydrazide is converted to a highly reactive peptide thioester, which then reacts with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond.
Key Applications
-
Synthesis of Peptide C-terminal Hydrazides: The direct product of cleavage from an Fmoc-HBA resin.
-
Preparation of Peptide Thioesters: Peptide hydrazides are readily converted to peptide thioesters, which are crucial for native chemical ligation.[1]
-
Convergent Peptide Synthesis: Facilitates the synthesis of large proteins by ligating smaller, purified peptide fragments.
-
Introduction of C-terminal Modifications: The hydrazide group can be a handle for various chemical modifications.
Quantitative Data Summary
The efficiency of peptide synthesis using hydrazide-based linkers can be influenced by the peptide sequence and coupling conditions. Below is a summary of reported yields.
| Peptide Description | Resin Type | Cleavage Method | Purity | Overall Yield | Reference |
| 40-amino acid GLP-1R agonist "P5" | Fmoc-NHNH-Trityl Tentagel® XV | 95% TFA, 2.5% TIS, 2.5% H₂O | Purified by LC-MS | 17% | [3] |
| Three small model peptides | 4-Fmoc-hydrazinobenzoyl AM resin | Oxidative cleavage with NBS | ~95% (by HPLC) | ~65% | [4] |
| Leu-enkephalin | Hydrazinobenzoic acid linker on NovaGel resin | Not specified | 67% (improved to 78% with Triton-X-100) | Not specified | [5] |
Experimental Protocols
General Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the overall workflow for SPPS using an Fmoc-HBA linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Fmoc-4-Hydrazinobenzoic Acid: A Versatile Linker for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-4-hydrazinobenzoic acid serves as a highly versatile "safety-catch" linker in solid-phase peptide synthesis (SPPS), enabling the production of C-terminally modified peptides, including peptide aldehydes and cyclic peptides. Its unique hydrazide functionality remains stable throughout standard Fmoc-based chain elongation and is selectively activated under mild oxidative conditions for subsequent cleavage and modification. This allows for a broader range of synthetic strategies compared to standard acid-labile linkers.
The key feature of the 4-hydrazinobenzoic acid linker is its stability to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and acidic conditions used for side-chain deprotection (e.g., TFA). Activation of the linker is typically achieved through mild oxidation, which converts the hydrazide into a reactive acyl diazene intermediate. This intermediate can then undergo nucleophilic attack to release the peptide from the resin.
Key Applications:
-
Synthesis of Peptide Aldehydes: Peptide aldehydes are potent inhibitors of various proteases and are valuable tools in drug discovery. The hydrazinobenzoic acid linker allows for the synthesis of peptide chains followed by a final oxidative cleavage step that can be tailored to yield the C-terminal aldehyde.
-
Synthesis of Head-to-Tail Cyclic Peptides: Cyclization of peptides can enhance their conformational stability, receptor affinity, and resistance to enzymatic degradation. This linker facilitates on-resin or solution-phase cyclization strategies. Following linear peptide assembly, the N-terminal Fmoc group is removed, and the exposed amine can attack the activated C-terminal hydrazide, leading to cyclization and concomitant cleavage from the resin.
Data Presentation
The following tables summarize representative quantitative data for peptide synthesis utilizing aryl hydrazide-based linkers. It is important to note that yields and purities are highly sequence-dependent and require optimization for each specific peptide.
| Application | Peptide Sequence (Example) | Cleavage/Cyclization Method | Yield (%) | Purity (%) | Reference |
| Peptide Thioester | Model Peptide | Oxidative cleavage with NBS/Pyridine followed by thiol displacement | ~65 | ~95 | [1] |
| Peptide Aldehyde | Fmoc-GVAIF-H | Oxazolidine formation on hydrophilic resin and subsequent cleavage | 82-87 | Not Specified | [2] |
| Cyclic Peptide | cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu) | On-resin cyclization using DIPCDI/HOAt | Not Specified | High | [3] |
| Long Peptide Hydrazide | 40-mer GLP-1R agonist "P5" | Cleavage from Fmoc-NHNH-Trityl resin | 17 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of Fmoc-4-Hydrazinobenzoyl-Resin
This protocol describes the loading of this compound onto an aminomethyl-functionalized resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
This compound Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated linker solution to the resin. Add DIPEA (6 eq.) and agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.
-
Final Washing and Drying: Wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum. The resin is now ready for the coupling of the first amino acid.
Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde
This protocol outlines the synthesis of a peptide aldehyde on the prepared Fmoc-4-hydrazinobenzoyl resin.
Materials:
-
Fmoc-4-hydrazinobenzoyl resin
-
Fmoc-protected amino acids
-
Standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
DIPEA
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N-Bromosuccinimide (NBS)
-
Pyridine
-
Anhydrous DCM
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the Fmoc-4-hydrazinobenzoyl resin using standard Fmoc-SPPS protocols.[5]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing: Wash the peptidyl resin thoroughly with DMF and DCM and dry under vacuum.
-
Oxidative Cleavage to Aldehyde: a. Swell the dried peptidyl resin in anhydrous DCM for 20 minutes. b. In a separate flask, dissolve N-Bromosuccinimide (NBS) (5 eq.) and pyridine (10 eq.) in anhydrous DCM. c. Add the NBS/pyridine solution to the resin and agitate for 10-15 minutes at room temperature.[1] d. Filter the resin and wash with anhydrous DCM. e. The combined filtrate contains the peptide aldehyde.
-
Peptide Precipitation and Purification: a. Evaporate the DCM from the filtrate. b. Precipitate the crude peptide aldehyde by adding cold diethyl ether. c. Purify the peptide aldehyde by reverse-phase HPLC.
Protocol 3: Head-to-Tail Cyclization of a Peptide
This protocol describes the on-resin head-to-tail cyclization of a peptide using the Fmoc-4-hydrazinobenzoyl linker.
Materials:
-
Linear peptidyl-Fmoc-4-hydrazinobenzoyl resin
-
20% Piperidine in DMF
-
DMF, DCM
-
N-Bromosuccinimide (NBS)
-
Pyridine
-
DIPEA
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on the Fmoc-4-hydrazinobenzoyl resin using standard Fmoc-SPPS.
-
N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
On-Resin Cyclization: a. Swell the deprotected peptidyl resin in anhydrous DCM. b. Add a solution of NBS (3 eq.) and pyridine (5 eq.) in anhydrous DCM to the resin and agitate for 7 minutes to activate the linker.[1] c. Wash the resin with anhydrous DCM to remove excess reagents. d. Swell the resin in DMF and add DIPEA (3 eq.). e. Agitate the resin at room temperature for 2-4 hours to facilitate the intramolecular cyclization. Monitor the reaction for completion.
-
Cleavage from Resin: a. Wash the resin with DMF and DCM, then dry under vacuum. b. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the cyclic peptide from any remaining linker fragments and remove side-chain protecting groups.
-
Purification: Precipitate the crude cyclic peptide with cold diethyl ether and purify by RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Bioconjugation with Fmoc-4-hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-hydrazinobenzoic acid is a versatile heterobifunctional crosslinker employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates three key functionalities: a fluorenylmethyloxycarbonyl (Fmoc) protected hydrazine, a carboxylic acid, and a phenyl ring. This arrangement allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with amine-containing biomolecules, such as the lysine residues on a protein. Subsequent removal of the Fmoc protecting group under mild basic conditions reveals the hydrazine moiety, which can then react with aldehydes or ketones to form a pH-sensitive hydrazone bond. This pH-labile linkage is of particular interest in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within endosomal compartments.
These application notes provide a detailed protocol for the bioconjugation of a payload to a protein using this compound, covering the activation of the linker, conjugation to the protein, Fmoc deprotection, and final hydrazone formation with an aldehyde-containing payload.
Data Presentation
While specific quantitative data for the conjugation efficiency of this compound is not extensively published, the following table provides representative data for similar bioconjugation reactions involving hydrazone linkages and Fmoc deprotection steps. Researchers should optimize the reaction conditions for their specific application to achieve the desired conjugation efficiency and drug-to-antibody ratio (DAR).
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Linker Activation Efficiency | > 90% | HPLC, LC-MS | Activation of the carboxylic acid with EDC/NHS is generally efficient. |
| Protein Conjugation Yield (Amide Bond Formation) | 70-90% | Protein Assay (e.g., BCA), HPLC | Dependent on protein concentration and linker-to-protein molar ratio.[1] |
| Fmoc Deprotection Efficiency | > 95% | UV-Vis Spectroscopy (monitoring dibenzofulvene adduct) | Typically a very efficient reaction with 20% piperidine in DMF.[2] |
| Hydrazone Formation Efficiency | > 90% (with catalyst) | HPLC, LC-MS, UV-Vis Spectroscopy | Aniline can catalyze the reaction, leading to high yields.[3][4] |
| Final Conjugate Purity | > 95% | SEC-HPLC, HIC-HPLC | Purification is crucial to remove unreacted components.[5] |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, Mass Spectrometry | Can be controlled by adjusting the molar ratio of linker to antibody.[5][6] |
| Hydrazone Bond Stability (Half-life) | pH 7.4: > 24 hourspH 5.0: minutes to hours | HPLC, LC-MS | Demonstrates the pH-sensitive nature of the linkage.[7] |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.5 equivalents relative to the amine-containing molecule) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester. The activated linker solution is now ready for conjugation.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the conjugation of the activated this compound to a protein (e.g., an antibody) via its primary amines (lysine residues).
Materials:
-
Protein solution (e.g., antibody in PBS, pH 7.4)
-
Activated this compound solution (from Protocol 1)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Slowly add the activated this compound solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is recommended to achieve a desired drug-to-antibody ratio (DAR).[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purify the Fmoc-protected linker-protein conjugate using SEC or dialysis to remove unreacted linker and byproducts.
Protocol 3: Fmoc Deprotection of the Linker-Protein Conjugate
This protocol describes the removal of the Fmoc protecting group to expose the hydrazine functionality.
Materials:
-
Fmoc-protected linker-protein conjugate
-
20% (v/v) Piperidine in DMF
-
Purification system (e.g., SEC)
Procedure:
-
To the purified Fmoc-linker-protein conjugate, add a solution of 20% piperidine in DMF. The final concentration of DMF should be kept as low as possible to avoid protein denaturation, or the buffer can be exchanged to a more organic-tolerant one if the protein is stable.
-
Incubate the reaction for 10-30 minutes at room temperature.[7]
-
Immediately purify the deprotected hydrazino-linker-protein conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 4: Hydrazone Formation with an Aldehyde- or Ketone-Containing Payload
This protocol details the final step of conjugating the deprotected hydrazino-linker-protein with a payload containing an aldehyde or ketone group.
Materials:
-
Deprotected hydrazino-linker-protein conjugate
-
Aldehyde- or ketone-containing payload (e.g., a cytotoxic drug)
-
Reaction buffer (e.g., Acetate buffer, pH 4.5-5.5)
-
Aniline (as a catalyst, optional)
-
DMSO (to dissolve the payload)
-
Purification system (e.g., SEC)
Procedure:
-
Dissolve the aldehyde- or ketone-containing payload in a minimal amount of DMSO.
-
Add the payload solution to the deprotected hydrazino-linker-protein conjugate in an acetate buffer (pH 4.5-5.5). A slight excess of the payload (e.g., 1.5-5 equivalents) is recommended.
-
(Optional but recommended) Add aniline to a final concentration of 10-50 mM to catalyze the hydrazone formation.[7]
-
Incubate the reaction mixture for 2-16 hours at room temperature.[7]
-
Purify the final protein-payload conjugate using SEC to remove unreacted payload and catalyst.
-
Characterize the final conjugate using techniques such as HIC-HPLC to determine the DAR, and mass spectrometry to confirm the identity of the conjugate.[5]
Mandatory Visualization
Caption: Experimental workflow for bioconjugation with this compound.
Caption: pH-dependent drug release from a hydrazone-linked ADC.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 6. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 7. 美国GlpBio - 4-(Fmoc-hydrazino)-benzoic acid | Cas# 214475-53-3 [glpbio.cn]
Applications of Fmoc-4-hydrazinobenzoic Acid in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-hydrazinobenzoic acid is a versatile bifunctional molecule that has carved a significant niche in the field of drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected hydrazine group and a carboxylic acid, makes it an invaluable tool for medicinal chemists. The Fmoc group provides a stable protecting group for the hydrazine moiety, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward coupling to amines. This combination of features enables its use in a variety of applications, including solid-phase peptide synthesis, the construction of antibody-drug conjugates (ADCs), and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in key areas of drug development.
I. Application in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a valuable building block in SPPS to introduce a hydrazide functionality into a peptide sequence. This hydrazide can be used as a handle for subsequent modifications, such as the attachment of payloads, imaging agents, or for cyclization.
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal 4-hydrazinobenzoyl moiety using a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Coupling of this compound:
-
After the final amino acid has been coupled and its Fmoc group removed, couple this compound using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the 4-hydrazinobenzoyl moiety as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). For peptides containing arginine, add DTT (2.5%).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for SPPS
| Parameter | Typical Value | Reference |
| Coupling Efficiency | >99% (monitored by Kaiser test) | General SPPS knowledge |
| Overall Yield (crude) | 50-70% (sequence dependent) | General SPPS knowledge |
| Purity (after HPLC) | >95% | General SPPS knowledge |
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for incorporating this compound in SPPS.
II. Application in Antibody-Drug Conjugates (ADCs)
This compound is a precursor for the synthesis of pH-sensitive hydrazone linkers used in ADCs. The resulting hydrazone bond is stable at physiological pH (~7.4) but is hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells, leading to the targeted release of the cytotoxic payload.
Protocol 2: Synthesis of a Hydrazone-Linked ADC
This protocol outlines the general steps for conjugating a carbonyl-containing drug to an antibody through a hydrazone linker derived from 4-hydrazinobenzoic acid.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Carbonyl-containing cytotoxic drug
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Piperidine in DMF (20%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Release buffer (e.g., Acetate buffer, pH 5.0)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column (optional)
Procedure:
Part A: Synthesis of the Linker-Payload Construct
-
Activation of this compound:
-
Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous dioxane.
-
Add DCC (1.1 eq) and stir the mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester of this compound.
-
-
Fmoc Deprotection:
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in DMF and add 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Evaporate the solvent and purify the resulting 4-hydrazinobenzoic acid NHS ester by flash chromatography.
-
-
Hydrazone Formation:
-
Dissolve the 4-hydrazinobenzoic acid NHS ester (1 eq) and the carbonyl-containing drug (1.2 eq) in anhydrous DMSO.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the linker-payload construct by RP-HPLC.
-
Part B: Conjugation to the Antibody
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload construct in a minimal amount of DMSO.
-
Slowly add the linker-payload solution to the antibody solution with gentle stirring. The molar excess of the linker-payload will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by SEC.
-
(Optional) Further purify the ADC to separate species with different DARs using HIC.
-
Buffer exchange the purified ADC into a formulation buffer.
-
Quantitative Data for ADC Synthesis and Stability
| Parameter | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | General ADC knowledge |
| Hydrazone-linked Doxorubicin ADC Half-life at pH 5.0 | ~2.4 minutes | [1] |
| Hydrazone-linked Doxorubicin ADC Half-life at pH 7.0 | >2.0 hours | [1] |
| Plasma Stability of Hydrazone Linkers (Half-life) | Variable, generally lower than other linkers | [2] |
Mechanism of Action for a Hydrazone-Linked ADC
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
III. Application in the Development of Anticancer Agents
The 4-hydrazinobenzoic acid scaffold has been exploited for the synthesis of novel small molecule anticancer agents. Derivatives of this compound have shown potent inhibitory effects against various cancer cell lines.
Protocol 3: Synthesis of a 4-Hydrazinobenzoyl-based Anticancer Compound
This protocol describes the synthesis of a hydrazone derivative from 4-hydrazinobenzoic acid and an aromatic aldehyde, a common motif in anticancer drug discovery.
Materials:
-
4-Hydrazinobenzoic acid
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in a minimal amount of hot ethanol or methanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 equivalent).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of some 4-hydrazinobenzoic acid derivatives against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[3]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Derivative 6 | 21.3 ± 4.1 | 24.5 ± 4.5 |
| Derivative 7 | 25.4 ± 4.8 | 28.3 ± 5.1 |
| Derivative 9 | 22.1 ± 4.3 | 26.1 ± 4.9 |
| Doxorubicin (Ref.) | 22.6 ± 3.9 | 19.7 ± 3.1 |
Signaling Pathway Targeted by Hydrazone Derivatives
Some hydrazone derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by hydrazone derivatives.
IV. Conclusion
This compound is a highly valuable and versatile reagent in drug development. Its applications span from the fundamental construction of peptides to the sophisticated design of targeted therapies like ADCs and the discovery of novel small molecule inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors. The ability to introduce a reactive hydrazide moiety in a controlled manner opens up a wide array of possibilities for creating innovative and effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Fmoc-4-hydrazinobenzoic Acid for the Creation of Diagnostic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-hydrazinobenzoic acid is a versatile building block for the synthesis of advanced diagnostic agents.[1] Its key feature is the hydrazine moiety, which allows for the formation of pH-sensitive hydrazone linkages.[2] This property is particularly valuable in the design of targeted diagnostics, such as antibody-drug conjugates (ADCs) or peptide-based imaging agents, that are engineered to release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[2][3]
These application notes provide a comprehensive guide to the use of this compound in the development of diagnostic agents, complete with detailed protocols, data presentation, and workflow visualizations.
Core Concepts and Advantages
The primary advantage of employing this compound lies in the creation of diagnostic agents with cleavable linkers. The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but undergoes hydrolysis under acidic conditions (pH 4.5-6.5).[2][3][] This targeted release mechanism can enhance the signal-to-noise ratio of a diagnostic agent by concentrating the active reporter molecule at the site of interest, thereby minimizing background signal and improving imaging contrast.
Data Presentation
Table 1: pH-Dependent Stability of Hydrazone Linkers
The stability of the hydrazone bond is critical for the performance of the diagnostic agent. The following table summarizes the general pH-dependent stability profile of hydrazone linkers derived from 4-hydrazinobenzoic acid.
| pH Value | Environment | Hydrazone Linker Stability | Implication for Diagnostic Agents |
| 7.4 | Bloodstream/Physiological | Relatively Stable | Minimal premature release of the diagnostic payload during circulation, reducing off-target signal.[3][] |
| 6.0 - 6.5 | Tumor Microenvironment | Moderately Labile | Initial release of the payload can begin in the acidic vicinity of tumor tissue. |
| 5.0 - 6.0 | Early Endosomes | Labile | Release of the payload upon internalization into the cell via endocytosis.[2][3] |
| 4.5 - 5.0 | Late Endosomes/Lysosomes | Highly Labile | Rapid and efficient release of the diagnostic payload within the cell for maximal signal amplification at the target site.[2][3] |
Note: The exact cleavage kinetics can be influenced by the steric and electronic properties of the conjugated payload.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound as a C-terminal modifier of a custom peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and OxymaPure® (or HOBt) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Coupling of this compound: For the final coupling step, activate this compound using the same procedure as for the amino acids and couple it to the N-terminus of the peptide.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the 4-hydrazinobenzoyl-modified peptide with 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conjugation of a Hydrazinobenzoyl-Modified Peptide to a Carbonyl-Containing Diagnostic Probe
This protocol details the chemoselective ligation of the hydrazinobenzoyl-modified peptide to a diagnostic probe (e.g., a fluorescent dye or a chelator for a radionuclide) that contains an aldehyde or ketone functionality.
Materials:
-
Purified hydrazinobenzoyl-modified peptide
-
Carbonyl-containing diagnostic probe (e.g., aldehyde-modified fluorescent dye)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Aniline (as a catalyst)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
Size-exclusion chromatography (SEC) column or RP-HPLC for purification
Methodology:
-
Dissolution of Reactants:
-
Dissolve the hydrazinobenzoyl-modified peptide in the reaction buffer.
-
Dissolve the carbonyl-containing diagnostic probe in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved diagnostic probe to the peptide solution.
-
Add a catalytic amount of aniline to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
-
Monitoring the Reaction: Monitor the progress of the conjugation by RP-HPLC or mass spectrometry.
-
Purification of the Conjugate: Purify the resulting diagnostic agent conjugate using SEC to remove unreacted probe and catalyst, or by RP-HPLC for higher purity.
-
Characterization: Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm the conjugation and determine the concentration.
Visualizations
Experimental Workflow for Creating a Peptide-Based Diagnostic Agent
References
Application Notes and Protocols for the Cleavage of Fmoc-4-hydrazinobenzoic Acid from Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the cleavage of peptides and other molecules from solid-phase resins functionalized with Fmoc-4-hydrazinobenzoic acid. This "safety-catch" linker is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be activated for cleavage under mild oxidative conditions. This allows for the synthesis of protected or unprotected peptide fragments, which can be subsequently modified at the C-terminus to yield acids, amides, or esters.
Two primary oxidative cleavage methods are detailed: one employing N-Bromosuccinimide (NBS) and the other utilizing Copper(II) acetate (Cu(OAc)₂). The choice of method can be guided by the desired C-terminal functionality, the sensitivity of the peptide sequence to the reagents, and the desired purity of the final product.
Data Presentation: Comparative Analysis of Cleavage Methods
The efficiency of cleavage can be influenced by the chosen oxidative system and the nature of the peptide sequence. Below is a summary of available quantitative data for the cleavage of model peptides from 4-Fmoc-hydrazinobenzoyl AM resin.
| Peptide Sequence | Cleavage Method | Oxidizing Agent | Nucleophile (for cleavage) | Cleavage Time | Crude Purity (by HPLC) | Isolated Yield | Reference |
| H-Phe-Ala-Phe-Gly- | Oxidative | NBS/Pyridine | H-Gly-SEt | 7 min (oxidation) | ~95% | ~65% | [1] |
| H-Gly-Phe-Ala- | Oxidative | NBS/Pyridine | H-Ala-SEt | 7 min (oxidation) | ~95% | ~65% | [1] |
| H-Ala-Phe-Gly- | Oxidative | NBS/Pyridine | H-Phe-SEt | 7 min (oxidation) | ~95% | ~65% | [1] |
| Leu-enkephalin | Oxidative | Not Specified | Not Specified | Not Specified | 67% | Not Reported | [2] |
Note: The yields and purities are dependent on the specific peptide sequence, resin loading, and purification methods. The data presented should be considered as a guideline.
Experimental Protocols
Prior to cleavage, it is crucial to ensure the complete removal of the N-terminal Fmoc group from the peptide-resin. This is typically achieved by treatment with a solution of 20% piperidine in DMF. Following Fmoc deprotection, the resin must be thoroughly washed with DMF and DCM and dried under vacuum.
Protocol 1: Oxidative Cleavage using N-Bromosuccinimide (NBS)
This method is particularly effective for the synthesis of peptide thioesters and other C-terminally modified peptides.[2]
Materials:
-
Peptide-resin (dried)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Nucleophile of choice (e.g., amino acid thioester, alcohol, or amine)
-
Anhydrous Tetrahydrofuran (THF) (optional, as a co-solvent)
Procedure:
-
Swell the dried peptide-resin in anhydrous DCM for 20 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Prepare a solution of NBS (2 equivalents relative to the resin loading) and anhydrous pyridine (2 equivalents relative to the resin loading) in anhydrous DCM.
-
Add the NBS/pyridine solution to the swollen resin and agitate gently for 5-7 minutes at room temperature.[1][2]
-
Filter the resin and wash thoroughly with anhydrous DCM (3 times) and anhydrous THF (3 times) to remove excess reagents.
-
Resuspend the activated resin in anhydrous DCM.
-
Add the desired nucleophile (5 equivalents relative to the resin loading). If the nucleophile has poor solubility in DCM, THF can be used as a co-solvent.
-
Agitate the mixture gently for 4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM.
-
Combine the filtrates and evaporate to dryness under reduced pressure to obtain the crude product.
Protocol 2: Oxidative Cleavage using Copper(II) Acetate (Cu(OAc)₂)
This method is a milder alternative and is often used for the synthesis of peptide amides.
Materials:
-
Peptide-resin (dried)
-
Copper(II) acetate (Cu(OAc)₂)
-
Amine (neat, as both nucleophile and solvent)
-
Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend the dried peptide-resin in the desired neat amine (which acts as both the nucleophile and the solvent).
-
Add Cu(OAc)₂ (0.5 equivalents relative to the resin loading).
-
Bubble air vigorously through the suspension for 4 hours at room temperature.
-
Filter the resin and wash it with DCM.
-
Combine the filtrate and the washes.
-
Evaporate the combined organic phases to dryness.
-
Redissolve the residue in DCM and wash sequentially with 1 M KHSO₄ solution, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to dryness to yield the crude product.
Visualizations
Experimental Workflow for Oxidative Cleavage
Caption: General experimental workflow for the oxidative cleavage of peptides from hydrazinobenzoyl resin.
Proposed Mechanism for Cu(II)-Mediated Oxidative Cleavage
Caption: Proposed mechanism for the Cu(II)-mediated oxidative cleavage of the hydrazinobenzoyl linker.
References
Application Notes and Protocols for Oxidative Cleavage of Hydrazinobenzoyl Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidative cleavage of peptides and other molecules from hydrazinobenzoyl resins. Two primary methods are discussed: Copper(II)-mediated oxidative cleavage and N-Bromosuccinimide (NBS)-mediated oxidative cleavage. These methods offer versatile strategies for obtaining C-terminally modified peptides, such as amides, esters, and acids.
Introduction
Hydrazinobenzoyl resins serve as valuable solid supports in peptide synthesis, functioning as a "safety-catch" linker. The hydrazide linkage is stable to the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). However, upon oxidation, the hydrazide is converted to a highly reactive acyl diazene intermediate, which is susceptible to nucleophilic attack, leading to the cleavage of the product from the resin. This strategy allows for the synthesis of a diverse range of C-terminally modified molecules.
This document outlines the principles, provides detailed experimental protocols, and presents available quantitative data for the two most common oxidative cleavage methods.
Method 1: Copper(II)-Mediated Oxidative Cleavage
The Copper(II)-mediated method is a widely used one-pot procedure for the synthesis of peptide amides. The reaction is typically carried out by suspending the peptidyl-hydrazinobenzoyl resin in a neat amine, which acts as both the nucleophile and the solvent. Copper(II) acetate, in the presence of air, catalyzes the oxidation of the hydrazide to the acyl diazene, which is then immediately trapped by the amine to yield the corresponding amide.
Quantitative Data
| Oxidant System | Nucleophile | Cleavage Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Cu(OAc)₂ / Air | Neat Amine (general) | 4 | Moderate to Good | Variable | [1] |
| CuSO₄·5H₂O | Water (to form acid) | 0.5 - 1 | ~32 | Not specified | [2] |
Note: Yields and purities are highly dependent on the peptide sequence, the specific amine used, and the reaction conditions.
Experimental Protocol: Synthesis of a Peptide Amide
This protocol describes a general procedure for the Cu(II)-mediated oxidative cleavage of a peptidyl-hydrazinobenzoyl resin to yield a peptide amide.
Materials:
-
Peptidyl-hydrazinobenzoyl resin (1 eq.)
-
Amine (e.g., benzylamine, piperidine; used as solvent)
-
Copper(II) acetate (Cu(OAc)₂; 0.5 eq.)
-
Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Compressed air source or air pump
Procedure:
-
Resin Swelling: Swell the peptidyl-hydrazinobenzoyl resin in DCM and then wash thoroughly with DCM to remove any residual solvents from synthesis. Dry the resin under vacuum.
-
Reaction Setup: Place the dried resin in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Amine: Suspend the resin in the desired neat amine.[1]
-
Addition of Catalyst: Add copper(II) acetate (0.5 equivalents based on the initial resin loading).[1]
-
Oxidation: Vigorously bubble air through the resin suspension for 4 hours at room temperature.[1] The color of the solution may change, indicating the progress of the reaction.
-
Filtration: After the reaction is complete, filter the resin and wash it thoroughly with DCM.
-
Work-up:
-
Combine the filtrate and the DCM washes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in DCM.
-
Wash the organic layer with 1 M KHSO₄ solution, followed by water, and finally with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude peptide amide.[1]
-
-
Purification: Purify the crude peptide amide using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide amide by mass spectrometry and HPLC analysis.
Logical Workflow for Cu(II)-Mediated Cleavage
References
Application Notes and Protocols: Fmoc-4-hydrazinobenzoic Acid in Cancer Therapeutics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-4-hydrazinobenzoic acid is a heterobifunctional linker precursor widely utilized in the development of targeted cancer therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its primary role is to form a pH-sensitive hydrazone linkage between a monoclonal antibody and a potent cytotoxic payload. This acid-labile bond is designed to be stable at the physiological pH of the bloodstream (pH 7.4) but cleaves readily in the acidic environment of tumor cell endosomes and lysosomes (pH 4.5-6.5).[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.[3][4]
The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the hydrazine moiety allows for controlled, sequential conjugation, making it a valuable tool in the multi-step synthesis of complex bioconjugates.[5] This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of cancer therapeutics.
Data Presentation: Performance of Hydrazone-Linked ADCs
The performance of ADCs is critically dependent on the linker's stability and the potency of the released payload. The following tables summarize representative quantitative data for ADCs utilizing hydrazone linkers derived from 4-hydrazinobenzoic acid precursors.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linkage Chemistry | Representative Half-life (t½) in Human Plasma | Key Characteristics & Citations |
| Hydrazone (4-Hydrazinobenzoic acid-based) | Acid-cleavable hydrazone | ~2.6 - 7.6 days | Susceptible to gradual hydrolysis in circulation, which can lead to premature drug release.[6][7] Stability is pH-dependent.[7] |
| Peptide (e.g., Val-Cit) | Protease-cleavable dipeptide | >120 hours | Exhibits high plasma stability, requiring specific lysosomal proteases (e.g., Cathepsin B) for cleavage.[1][8] |
| Disulfide (e.g., SPDB) | Reductively cleavable disulfide | Variable (can be modulated) | Cleaved in the reducing environment of the cytosol.[8] |
| Non-cleavable (e.g., SMCC) | Thioether | Highly Stable | Relies on complete antibody degradation in the lysosome for payload release, offering excellent plasma stability.[8] |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Hydrazone Linkers
| Payload | Target Antigen | Cancer Cell Line | IC50 (nM) | Citation |
| Ozogamicin (Calicheamicin derivative) | CD22 / CD33 | Various Leukemia/Lymphoma | ~0.003 - 0.1 | [9] |
| Doxorubicin | Lewis-Y | Colon Carcinoma (RCA, BN7005) | Less potent than free doxorubicin, but antigen-specific.[10] | |
| Doxorubicin | - | Ovarian (SKOV-3) | 46.78 µg/ml (for a peptide-Dox conjugate) | [11] |
| Auristatin E | - | - | Potency is payload-dependent.[7] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.[9]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of an ADC using a hydrazone linker derived from this compound.
Protocol 1: Synthesis of a Hydrazone-Linked Antibody-Drug Conjugate
This protocol outlines the general workflow for conjugating a carbonyl-containing cytotoxic drug (e.g., a derivative of doxorubicin or calicheamicin) to an antibody via surface-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
-
Carbonyl-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Aniline (catalyst)
-
Purification systems: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
-
Conjugation of Activated Linker to Antibody:
-
Exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.
-
Add the activated this compound NHS ester to the antibody solution at a calculated molar excess to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove excess, unreacted linker by Size-Exclusion Chromatography (SEC).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the Fmoc-linker-antibody conjugate.
-
Incubate for 10-30 minutes at room temperature to remove the Fmoc protecting group, exposing the hydrazine moiety.
-
Immediately purify the conjugate by SEC to remove piperidine and byproducts.
-
-
Hydrazone Ligation with Cytotoxic Payload:
-
Prepare a solution of the carbonyl-containing cytotoxic payload in a suitable solvent (e.g., DMSO).
-
Add the payload solution to the deprotected hydrazide-linker-antibody conjugate in an acidic buffer (e.g., acetate buffer, pH 4.5-5.5).
-
Add a catalytic amount of aniline (e.g., 10-50 mM).
-
Incubate the reaction for 2-16 hours at room temperature.[9]
-
-
Purification of the Final ADC:
-
Purify the final ADC product by SEC to remove any unreacted payload and catalyst.
-
If a heterogeneous mixture of ADC species with different DARs is produced, further purification can be performed using Hydrophobic Interaction Chromatography (HIC).[12]
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the payload to the antibody.[12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drug molecules, as each addition of the hydrophobic payload increases the overall hydrophobicity of the conjugate. This method provides information on the distribution of different DAR species.[12][13]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, allowing for the calculation of the average DAR.[13]
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the cytotoxic potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[8][12]
-
Procedure:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 72-120 hours).[8]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Measure the absorbance at a suitable wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[12]
-
3. Plasma Stability Assay:
-
Objective: To evaluate the stability of the hydrazone linker in plasma.[8][12]
-
Procedure:
-
Incubate the ADC at a predetermined concentration in human or mouse plasma at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[12]
-
Analyze the aliquots by LC-MS to quantify the amount of intact ADC and the amount of prematurely released payload.[12]
-
Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life.[12]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis and characterization.
Mechanism of Action: ADC with a Hydrazone Linker
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
Apoptosis Signaling Pathway (Intrinsic/Mitochondrial)
This diagram illustrates the general intrinsic apoptosis pathway induced by common cytotoxic payloads like Doxorubicin and Calicheamicin, which are often used with hydrazone linkers.
Caption: Intrinsic apoptosis pathway induced by cytotoxic ADC payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Peptides Synthesized with Fmoc-4-hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1] The choice of linker and resin is critical, dictating the C-terminal functionality of the synthesized peptide. The use of Fmoc-4-hydrazinobenzoic acid to create a 4-hydrazinobenzoyl-functionalized resin allows for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are valuable intermediates, particularly for the preparation of peptide thioesters used in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[2]
The successful synthesis and subsequent application of these peptide hydrazides are critically dependent on robust analytical techniques to ensure their purity and identity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for the analysis and purification of synthetic peptides.[3][4] This document provides detailed application notes and protocols for the synthesis of peptides using a 4-hydrazinobenzoyl linker and their subsequent analysis by HPLC.
Principle of the Methodology
The overall process involves three main stages:
-
Fmoc Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support functionalized with a 4-hydrazinobenzoyl linker. The synthesis follows standard Fmoc-SPPS protocols, involving iterative cycles of Fmoc deprotection and amino acid coupling.
-
Cleavage from the Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, yielding a C-terminal peptide hydrazide. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to protect sensitive amino acid side chains.[1][5]
-
HPLC Analysis: The crude peptide hydrazide is then analyzed by RP-HPLC to determine its purity. The separation is based on the differential partitioning of the peptide and any impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides having longer retention times.[3][7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Ala-Phe-Gly-Leu-NHNH2) on 4-Hydrazinobenzoyl Resin
This protocol describes the manual synthesis of a model tetrapeptide hydrazide.
Materials:
-
4-Hydrazinobenzoyl-AM (aminomethyl) resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (anhydrous, cold)
-
Capping reagent: Acetic anhydride
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 4-hydrazinobenzoyl-AM resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate vial, pre-activate 3 equivalents of Fmoc-Leu-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Drain the DMF from the swelled resin.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Capping (Optional but Recommended): To block any unreacted hydrazide groups, add a solution of acetic anhydride and DIPEA in DMF and shake for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH): Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 1 hour.
-
-
Final Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally with diethyl ether (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage of the Peptide from the 4-Hydrazinobenzoyl Resin
Materials:
-
Dried peptide-resin from Protocol 1
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8] This cocktail is suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr. For peptides without these residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[1]
-
Cold anhydrous diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold ether twice, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Analysis of the Crude Peptide Hydrazide
Materials:
-
Dried crude peptide hydrazide
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide hydrazide in Mobile Phase A (or a mixture of A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the crude purity of the peptide hydrazide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Data Presentation
Table 1: Typical HPLC Conditions for Peptide Hydrazide Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., Vydac, Zorbax, Gemini) |
| Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes (typical) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30-40 °C |
| Detection | UV at 214 nm (peptide backbone) & 280 nm (aromatic residues) |
Table 2: Expected Performance and Purity in SPPS
| Parameter | Modern SPPS (Fmoc-based) |
| Expected Crude Purity (by HPLC) | 70-95%[10] |
| Typical Major Impurities | Deletion sequences, truncated sequences[10] |
| Synthesis Time | Hours to days (automated)[10] |
| Purification Complexity | Lower[10] |
Note: Actual crude purity can vary depending on the peptide sequence, length, and synthesis conditions.
Visualizations
Caption: Workflow for the synthesis and HPLC analysis of peptide hydrazides.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renyi.hu [renyi.hu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. langene.com [langene.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Fmoc-4-Hydrazinobenzoic Acid: A Versatile Linker for Peptide-Based Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-hydrazinobenzoic acid is a bifunctional linker that has emerged as a valuable tool in the development of peptide-based therapeutics. Its unique chemical properties allow for its application in two primary areas: as a precursor for pH-sensitive hydrazone linkers in antibody-drug conjugates (ADCs) and as a safety-catch linker in the solid-phase peptide synthesis (SPPS) of C-terminal modified peptides, such as peptide thioesters and cyclic peptides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in these key therapeutic development workflows.
I. Application in Antibody-Drug Conjugates (ADCs) as a pH-Sensitive Linker
The hydrazine moiety of 4-hydrazinobenzoic acid can be reacted with a carbonyl group (aldehyde or ketone) on a cytotoxic drug to form a hydrazone linkage.[1] This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[1] This pH-dependent cleavage allows for the targeted release of the cytotoxic payload inside the cancer cell, minimizing off-target toxicity.[1]
Quantitative Data: pH-Dependent Stability of Hydrazone Linkers
The stability of the hydrazone linker is crucial for the efficacy and safety of an ADC. Premature release of the payload in circulation can lead to systemic toxicity, while inefficient cleavage at the target site can reduce therapeutic efficacy. The following table summarizes the pH-dependent stability of hydrazone linkers.
| Linker Type | Condition | Half-life (t½) | Reference |
| Hydrazone | pH 7.4 (Human Plasma) | 183 hours | [3] |
| Hydrazone | pH 5.0 | 4.4 hours | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC) using a Hydrazone Linker
This protocol outlines the general steps for conjugating a cytotoxic drug to a peptide via a hydrazone linker derived from this compound.
Materials:
-
This compound
-
Peptide with a free amino group (e.g., on a lysine side chain)
-
Cytotoxic drug with a ketone or aldehyde functionality
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Solvents: DMF, DCM, Piperidine, TFA, Acetic Acid
-
Purification system (e.g., RP-HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols.
-
-
Incorporation of the Hydrazinobenzoyl Linker:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple this compound (3 equivalents) to the free N-terminus of the peptide using a suitable coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection of the Linker:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the hydrazinobenzoyl linker.
-
-
Conjugation of the Cytotoxic Drug:
-
Swell the resin in a suitable solvent (e.g., DMF with 1% acetic acid).
-
Add the cytotoxic drug (containing a ketone or aldehyde, 5 equivalents) to the resin.
-
Allow the reaction to proceed overnight at room temperature to form the hydrazone bond.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM.
-
Cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
-
Purification and Characterization:
-
Precipitate the crude conjugate in cold diethyl ether.
-
Purify the conjugate using preparative RP-HPLC.
-
Characterize the purified PDC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
-
Visualization of ADC Mechanism of Action
Caption: General mechanism of action of an ADC with a pH-sensitive hydrazone linker.
II. Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be used as a "safety-catch" linker in SPPS. The linker is stable to the basic conditions used for Fmoc deprotection and the acidic conditions for final cleavage. The C-terminal hydrazide can be activated on-resin by mild oxidation to a reactive acyl diazene intermediate, which can then be cleaved by various nucleophiles to generate C-terminally modified peptides.[2]
Quantitative Data: Yield and Purity in SPPS
The efficiency of peptide synthesis using hydrazinobenzoyl linkers is comparable to standard SPPS methods.
| Peptide Modification | Cleavage Nucleophile | Typical Yield | Typical Purity (crude) | Reference |
| Peptide Thioester | Thiol (e.g., H-Gly-SEt) | ~65% | ~95% | [4] |
| Cyclic Peptide | Intramolecular Amine | 19% (overall) | - | [2] |
Experimental Protocols
Protocol 2: Synthesis of a Peptide Thioester
This protocol describes the synthesis of a peptide C-terminal thioester using a 4-hydrazinobenzoyl resin.
Materials:
-
4-Fmoc-hydrazinobenzoyl AM resin
-
Fmoc-protected amino acids
-
SPPS reagents (HBTU, DIPEA, piperidine, TFA)
-
Oxidizing agent: N-bromosuccinimide (NBS)
-
Base: Pyridine
-
Nucleophile: α-amino S-alkyl thioester (e.g., H-Gly-SEt·HCl)
-
Solvents: DMF, DCM
-
Purification and analytical instruments as in Protocol 1.
Procedure:
-
Peptide Synthesis:
-
Swell the 4-Fmoc-hydrazinobenzoyl AM resin in DMF.
-
Perform standard Fmoc-SPPS to assemble the desired peptide sequence.[2]
-
-
On-Resin Oxidation:
-
Swell the peptide-resin in anhydrous DCM.
-
Treat the resin with a solution of NBS (2 equivalents) and pyridine (10 equivalents) in anhydrous DCM for 10 minutes at room temperature. This converts the C-terminal hydrazide to a reactive acyl diazene.[2]
-
Wash the resin with anhydrous DCM to remove excess reagents.
-
-
Cleavage with Thiol Nucleophile:
-
Treat the oxidized resin with a solution of the α-amino S-alkyl thioester (e.g., H-Gly-SEt·HCl, 10-20 equivalents) and DIPEA in DCM for 30 minutes.[2]
-
-
Final Deprotection and Purification:
-
Cleave the side-chain protecting groups with a TFA-based cocktail.
-
Precipitate, purify, and characterize the peptide thioester as described in Protocol 1.
-
Protocol 3: Synthesis of a Head-to-Tail Cyclic Peptide
This protocol outlines the on-resin cyclization of a peptide using the 4-hydrazinobenzoyl linker.
Materials:
-
4-Fmoc-hydrazinobenzoyl AM resin
-
Fmoc-protected amino acids with appropriate side-chain protection to allow for selective N-terminal deprotection.
-
SPPS reagents
-
Oxidizing agent (e.g., NBS)
-
Base (e.g., Pyridine)
-
Solvents, purification, and analytical instruments as in Protocol 1.
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide precursor on the 4-Fmoc-hydrazinobenzoyl AM resin using Fmoc-SPPS.
-
-
Selective N-terminal Deprotection:
-
Selectively deprotect the N-terminal protecting group (e.g., a Boc group if used orthogonally) to expose the free amine.
-
-
On-Resin Cyclization and Cleavage:
-
Swell the resin in anhydrous DCM.
-
Perform the on-resin oxidation with NBS and pyridine as described in Protocol 2 to form the acyl diazene.
-
The exposed N-terminal amine of the peptide will then intramolecularly attack the C-terminal acyl diazene, leading to cyclization and concomitant cleavage from the resin.[2]
-
-
Purification and Characterization:
-
Purify and characterize the cyclic peptide as described in Protocol 1.
-
Visualization of SPPS Workflows
Caption: Workflows for the synthesis of peptide thioesters and cyclic peptides.
Conclusion
This compound is a highly versatile chemical entity that facilitates the development of advanced peptide-based therapeutics. Its application as a pH-sensitive linker in ADCs enables targeted drug delivery, while its use as a safety-catch linker in SPPS provides an efficient route to C-terminally modified peptides. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with Fmoc-4-hydrazinobenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-4-hydrazinobenzoic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a bifunctional linker used in solid-phase peptide synthesis (SPPS) and for the creation of bioconjugates.[1] Its fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it compatible with standard Fmoc-based peptide synthesis protocols. The hydrazine moiety allows for the synthesis of peptide hydrazides, which can be used as intermediates for creating larger peptides through fragment condensation or for the development of peptide-based drugs with modified C-termini.[1]
Q2: Is the hydrazide linker of this compound stable under standard Fmoc-SPPS conditions?
Yes, the aryl hydrazide linker is stable to the conditions typically used in Fmoc-SPPS, including treatment with piperidine for Fmoc deprotection.[1][2]
Q3: Do I need to protect the hydrazine group of this compound during peptide synthesis?
In many applications, the hydrazine group does not require additional protection during standard Fmoc-SPPS.[1][2] However, if you are using chemistries that could react with the hydrazine, such as those involving the Dde protecting group which is removed by hydrazine, careful consideration of an orthogonal protection strategy is necessary.[3][4]
Q4: What are the recommended coupling reagents for attaching this compound to a resin or for coupling an amino acid to a resin pre-functionalized with this compound?
Standard coupling reagents used in Fmoc-SPPS are generally effective. These include aminium/uronium salts like HBTU and HATU, or carbodiimides such as DIC in combination with an additive like HOBt or Oxyma.[5][6][7] The choice of reagent may depend on the specific resin and the amino acid being coupled. For sterically hindered couplings, more potent activators like HATU are often preferred.[6][7]
Q5: How can I monitor the completion of the coupling reaction with this compound?
Standard monitoring tests for Fmoc-SPPS can be used. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[8] A negative Kaiser test indicates a complete coupling reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Insufficient activation of this compound: The carboxylic acid may not be fully activated before coupling. 2. Steric hindrance: The amino acid being coupled or the resin matrix may be sterically hindered. 3. Poor resin swelling: The resin may not be adequately swelled, limiting access to reactive sites. 4. Aggregation of the growing peptide chain: This can be an issue in longer peptide sequences. | 1. Optimize activation: Increase the pre-activation time (e.g., 1-2 minutes for HBTU/HATU).[5] Ensure the correct stoichiometry of the coupling reagent and base (e.g., DIPEA). 2. Use a more potent coupling reagent: Switch from DIC/HOBt to HATU or HCTU.[7][9] 3. Increase reaction time and/or temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C). 4. Ensure proper resin swelling: Allow the resin to swell completely in a suitable solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.[5] 5. Incorporate a chaotropic salt: For difficult sequences prone to aggregation, adding a salt like LiCl to the coupling mixture can be beneficial. |
| Formation of Side Products | 1. Racemization: The chiral center of the amino acid being coupled may epimerize during activation. 2. Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. 3. Reaction with the hydrazine moiety: Although generally stable, the hydrazine could potentially react with certain reagents or under harsh conditions. | 1. Minimize racemization: Use DIC in combination with an additive like Oxyma, which is known to suppress racemization.[7] Avoid excessive amounts of base and prolonged activation times.[6] 2. Prevent diketopiperazine formation: When coupling the second amino acid, especially if it is a Proline, use a 2-chlorotrityl chloride resin which is more sterically hindered and suppresses this side reaction.[10] 3. Protect the hydrazine group: If side reactions involving the hydrazine are suspected, consider using a temporary protecting group for the hydrazine that is orthogonal to the Fmoc group. |
| Difficulty Dissolving this compound | 1. Poor solubility in the chosen solvent: this compound may have limited solubility in common SPPS solvents. | 1. Use a solvent mixture: A mixture of DMF and DCM can improve solubility.[8] 2. Gentle warming: Gently warming the solution may aid in dissolution. 3. Sonication: Brief sonication can help to dissolve the compound. |
Quantitative Data
The following tables summarize typical reagent molar equivalents and coupling times for Fmoc-SPPS. Note that direct comparative data for this compound is limited in the literature; therefore, these tables provide general guidelines based on standard Fmoc chemistry.
Table 1: Recommended Reagent Equivalents for Coupling Reactions
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU, HATU) | 2.9 - 4.9 |
| Additive (e.g., HOBt, Oxyma) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Data synthesized from general Fmoc-SPPS protocols.[1][5]
Table 2: Comparison of Typical Coupling Times for Different Activators
| Coupling Reagent | Typical Coupling Time (minutes) | Notes |
| HBTU/HATU | 10 - 45 | Faster activation and coupling, suitable for hindered amino acids.[11] |
| DIC/HOBt | 60 - 120 | Slower coupling, but can be beneficial for reducing racemization.[8] |
| COMU | 5 - 30 | A highly efficient coupling reagent.[9] |
These are general guidelines and optimal times may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling an Amino Acid to a 4-Hydrazinobenzoyl Resin
This protocol assumes the use of a pre-formed resin functionalized with 4-hydrazinobenzoic acid where the Fmoc group has been removed.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Diketopiperazine (DKP) Formation in Fmoc SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and preventing diketopiperazine (DKP) formation during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in Fmoc SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during SPPS.[1][2] This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin support.[1][3][4][5] The formation of DKP is problematic for several reasons:
-
Yield Reduction: The primary issue is a loss of the desired full-length peptide, as the growing chain is prematurely cleaved from the resin.[3][4][5]
-
Formation of Deletion Sequences: The hydroxyl group left on the resin after DKP cleavage can act as a new starting point for peptide synthesis, leading to the formation of peptides missing the first two amino acids (des-Xaa1-Xaa2 impurity).[4][6]
-
Purification Challenges: The presence of DKP and related byproducts complicates the purification of the target peptide.
Q2: What are the primary factors that promote DKP formation?
A2: Several factors influence the propensity for DKP formation:
-
Peptide Sequence: The amino acid sequence at the N-terminus of the growing peptide chain is a critical factor.[1][2] Dipeptides containing proline at the second position (Xaa-Pro) are particularly susceptible due to the conformational rigidity of proline, which favors the cyclization reaction.[3][7][8][9] Sequences such as Gly-Pro, Pro-Pro, Ala-Pro, and Val-Pro are known to be high-risk.[7]
-
Fmoc Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using a piperidine solution, can catalyze DKP formation.[3][7] Prolonged exposure to the basic deprotection reagent increases the risk.
-
Resin Type: The linker attaching the peptide to the solid support plays a role. Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can help suppress DKP formation at the dipeptide stage due to steric hindrance.[1][2] Conversely, resins like Wang, which form an ester bond with the first amino acid, are more prone to DKP formation.[3][4][5]
-
Temperature: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[7]
-
Solvent: The choice of solvent can impact the stability of the peptide on the resin.[6][10]
Q3: Which amino acid sequences are most prone to DKP formation?
A3: DKP formation is highly sequence-dependent. The risk is highest when the second amino acid from the N-terminus is a secondary amino acid like proline.[1][2][3] Studies have shown that dipeptide sequences such as Pro-Gly, Gly-Pro, Val-Pro, Pro-Pro, and Ala-Pro are particularly sensitive to DKP formation.[7] Peptides with a penultimate proline are especially vulnerable to this side reaction.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to DKP formation.
Problem: Low yield of the final peptide, accompanied by the presence of a deletion sequence (missing the first two amino acids) in the mass spectrometry analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and mitigating diketopiperazine formation.
Prevention Strategies and Experimental Protocols
Several strategies can be employed to minimize or prevent DKP formation.
Use of Dipeptide Building Blocks
Coupling a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) that corresponds to the first two amino acids of the sequence can bypass the formation of the DKP-sensitive intermediate on the resin.[7]
Modification of Fmoc Deprotection Conditions
Standard deprotection with 20% piperidine in DMF can be harsh and promote DKP formation. The following modifications can be effective:
-
Reduced Piperidine Concentration and Temperature: Using a lower concentration of piperidine and performing the deprotection at a reduced temperature can suppress DKP formation.[7]
-
Alternative Deprotection Reagents: A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to the standard 20% piperidine/DMF treatment.[1][2][11][12]
Choice of Resin
For sequences highly prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin is recommended.[1][2] The bulky nature of the trityl linker provides steric hindrance that suppresses the intramolecular cyclization reaction at the dipeptide stage.
Immediate Coupling of the Third Amino Acid
Minimizing the time the deprotected dipeptide remains on the resin before the coupling of the third amino acid is crucial.[1] The free N-terminal amine of the dipeptide is what initiates the cyclization, so its prompt acylation is key.
Experimental Protocols
Protocol 1: Standard Fmoc SPPS (Prone to DKP Formation)
This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell Wang resin (1 g, 1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour. Wash with DMF (3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with a fresh 10 mL portion for 15 minutes. Wash with DMF (5 x 10 mL).[13]
-
Second Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).[3]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Modified Fmoc SPPS to Suppress DKP Formation
This protocol incorporates modifications to minimize DKP formation.
-
Resin and First Amino Acid Coupling: Use 2-chlorotrityl chloride (2-CTC) resin. Follow the coupling procedure from Protocol 1.
-
Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP.[3] Treat the resin with this solution (10 mL) for 5 minutes. Drain. Repeat with a fresh 10 mL portion for 10 minutes. Wash with NMP (5 x 10 mL).[3]
-
Second Amino Acid Coupling: Immediately after deprotection and washing, couple the second amino acid as described in Protocol 1, step 4.
-
Cleavage and Analysis: Cleave and analyze as described in Protocol 1, step 5. A significant reduction in the DKP byproduct should be observed.
Quantitative Data Summary
The following table summarizes the extent of DKP formation under different Fmoc deprotection conditions for the sequence Fmoc-Cys(Acm)-Pro-OH on 2-CTC resin.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 5% Piperazine | DMF | < 4 |
| 5% Piperazine | NMP | < 4 |
| 2% DBU / 5% Piperazine | NMP | < 2 |
Data adapted from a study on a DKP-susceptible sequence.[1]
Visualizing the Mechanism
The following diagram illustrates the chemical mechanism of diketopiperazine formation from a resin-bound dipeptide.
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. scribd.com [scribd.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Fmoc Deprotection in Peptide Synthesis
Welcome to the technical support center for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS) and to explore alternative methodologies.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is negative or weak after a standard Fmoc deprotection cycle. What does this indicate and what are the common causes?
A negative or weak Kaiser test (yellow or colorless beads) indicates that the N-terminal primary amine is not free, meaning the Fmoc group has not been completely removed.[1][2] This is a critical issue as it will prevent the next amino acid from coupling, leading to deletion sequences in your final peptide product.[3]
Common Causes:
-
Reagent Issues:
-
Reaction Conditions:
-
Peptide & Resin-Related Issues:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine base from accessing the Fmoc group.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that make the resin less permeable to solvents and reagents, hindering Fmoc removal.[3][4]
-
Poor Resin Swelling: Inadequate swelling of the solid support can lead to peptide chains being too close together, impeding reagent access.[3]
-
Q2: How can I quantitatively monitor the efficiency of Fmoc removal?
UV-Vis spectrophotometry is the most common and reliable method for quantitatively monitoring Fmoc deprotection.[5] The principle relies on the cleavage of the Fmoc group, which releases dibenzofulvene (DBF). This DBF molecule is then trapped by piperidine to form a stable DBF-piperidine adduct, which has a characteristic strong UV absorbance at approximately 301 nm.[1][5]
By collecting the filtrate from the deprotection steps and measuring its absorbance, you can use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, which is directly proportional to the amount of Fmoc group removed.[1][5] This allows for real-time assessment of reaction completion and can help diagnose issues with coupling or deprotection steps.
Q3: I am observing a side product with the same mass as my target peptide, particularly with sequences containing Aspartic Acid (Asp). What is happening?
You are likely observing aspartimide formation. This is a significant side reaction in Fmoc-based SPPS, especially when Asp is followed by residues like Gly, Ser, Asn, or Arg.[6] The reaction is initiated by the base (e.g., piperidine) used for deprotection, which can cause the peptide backbone to cyclize at the Asp residue.[6][7]
This cyclic intermediate can then reopen to form not only the desired α-aspartyl peptide but also a β-aspartyl peptide isomer. Furthermore, the process can lead to racemization at the α-carbon of the Asp residue.[6][8] Since these by-products often have the same mass and similar chromatographic properties to the target peptide, they can be extremely difficult to detect and separate.[7][8]
Q4: Are there alternatives to the standard 20% piperidine in DMF for Fmoc removal?
Yes, several alternative reagents and cocktails have been developed to address issues like incomplete deprotection, side reactions, or to provide safer and more efficient options.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal, especially for sterically hindered residues.[9] It is often used in a cocktail with a nucleophile like piperidine to scavenge the released DBF.[9] However, DBU can increase the risk of aspartimide formation and should be used with caution in sequences containing Asp.[9][10]
-
Piperazine: Piperazine is a weaker base than piperidine and has been shown to suppress aspartimide formation.[7] It can be used alone or in combination with DBU for more rapid deprotection.[11][12] A combination of 5% piperazine with 2% DBU has been reported to be faster than 20% piperidine.[12]
-
4-Methylpiperidine (4MP): 4MP is another alternative to piperidine and has been shown to be comparable in performance for Fmoc removal.[13][14]
-
"Green" Alternatives: For more environmentally friendly synthesis, reagents like NaOH in a 2-MeTHF/methanol solvent system have been explored.[15][16]
Troubleshooting Guides
Guide 1: Incomplete Fmoc Deprotection
This guide provides a systematic approach to diagnosing and solving incomplete Fmoc removal.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Guide 2: Mitigating Aspartimide Formation
This guide outlines strategies to minimize or prevent aspartimide formation during synthesis.
Caption: Decision tree for selecting a strategy to prevent aspartimide formation.
Data Presentation
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Solvent | Relative Speed | Key Advantages & Disadvantages |
| Piperidine | 20% (v/v) | DMF/NMP | Standard | Adv: Well-established, effective for most sequences. Disadv: Can cause aspartimide formation; regulated substance.[6][14] |
| DBU/Piperidine | 2% DBU / 2-20% Piperidine (v/v) | DMF/NMP | Very Fast | Adv: Highly effective for hindered residues and aggregating sequences.[3][9] Disadv: Strong base, increases risk of aspartimide formation and racemization.[9] |
| Piperazine/DBU | 5% Piperazine / 2% DBU (w/v / v/v) | DMF | Faster than Piperidine | Adv: Rapid and efficient; safer alternative to piperidine; reduces deletion sequences.[11][12] Disadv: Requires two components. |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Slower than Piperidine | Adv: Reduces aspartimide formation.[7][13] Disadv: Slower deprotection may be required. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | Adv: Good alternative to piperidine with similar performance.[13][14] Disadv: Less commonly used than piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a typical manual Fmoc deprotection cycle.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 times).[17]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate gently for 5-20 minutes at room temperature.[17][18]
-
Drain: Remove the deprotection solution via filtration.[17][18]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure the reaction goes to completion.[17][18]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to completely remove residual piperidine and the DBF-adduct.[17]
-
Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).[1][2]
Protocol 2: Enhanced Fmoc Deprotection using DBU for Difficult Sequences
This protocol is recommended for sterically hindered residues or aggregating sequences where the standard protocol is insufficient.
-
Resin Swelling & Wash: Swell the peptide-resin in DMF for 30 minutes and wash with DMF as described in Protocol 1.[3][9]
-
Prepare Reagent: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Use this solution immediately.[17]
-
Deprotection: Drain the wash solvent and add the DBU-containing cocktail to the resin.
-
Agitation: Agitate the mixture for 3-5 minutes at room temperature.
-
Drain & Repeat: Drain the deprotection solution. Repeat the addition of fresh reagent and agitation (steps 3-4) one more time.[17]
-
Final Wash: Wash the resin thoroughly with DMF (at least 6-7 times) to remove all traces of DBU, piperidine, and byproducts before proceeding to the next coupling step.[3][17]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[3]
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group to monitor reaction efficiency.
-
Perform Deprotection: Carry out the deprotection steps as described in Protocol 1.
-
Collect Filtrate: Combine the filtrates from both deprotection steps into a volumetric flask of a known volume (e.g., 25 mL).[5]
-
Dilute Sample: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).[1][5]
-
Measure Absorbance: Use a quartz cuvette (1 cm path length). Blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF). Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically ~301 nm).[5]
-
Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration and subsequently the total moles of Fmoc removed, which can be compared to the theoretical loading of the resin. The extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is typically around 7800 M⁻¹cm⁻¹.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.cn]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Enhancing Peptide Synthesis with Fmoc-4-Hydrazinobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving peptide synthesis yields using Fmoc-4-hydrazinobenzoic acid (Fmoc-HBA).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptide hydrazides using Fmoc-HBA, a critical precursor for native chemical ligation (NCL).
Issue 1: Low Loading Efficiency of Fmoc-HBA onto the Resin
Q: My initial Fmoc quantification shows a low loading of Fmoc-HBA onto my aminomethylated resin. What could be the cause and how can I improve it?
A: Low loading efficiency is a common issue that can significantly impact the overall yield. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Mechanism of Action |
| Incomplete Resin Swelling | Ensure the resin is fully swollen before coupling. Swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 1-2 hours.[1] | Proper swelling exposes the functional groups within the resin beads, making them accessible for reaction. |
| Suboptimal Activation of Fmoc-HBA | Use a reliable activating agent. HBTU/HOBt with DIPEA or HATU/HOAt with DIPEA are effective.[2] Ensure the activating agents are fresh and anhydrous. | Carboxylic acids require activation to form a reactive species (e.g., an active ester) that readily reacts with the amino groups on the resin. |
| Steric Hindrance | Use a resin with a lower substitution level if high loading is not critical. This provides more space between functional groups. | Reducing steric hindrance can improve the accessibility of the resin's amino groups to the activated Fmoc-HBA. |
| Insufficient Coupling Time | Extend the coupling time for the initial loading of Fmoc-HBA. A 4-hour to overnight reaction can be beneficial.[3] | Allowing more time for the reaction can help overcome kinetic barriers, especially for the first attachment to the solid support. |
| Deactivation of Activated Fmoc-HBA | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester of Fmoc-HBA, rendering it unreactive. | The activated species is sensitive to moisture. Maintaining anhydrous conditions is crucial for efficient coupling. |
Issue 2: Low Yield of the Full-Length Peptide Hydrazide
Q: After completing the synthesis and cleaving the peptide from the Fmoc-HBA resin, the yield of my desired peptide hydrazide is significantly lower than expected. How can I troubleshoot this?
A: Low yield of the final peptide hydrazide can stem from issues during peptide chain elongation or the final cleavage step. A logical diagnostic workflow is essential.[4]
Diagnostic and Troubleshooting Workflow:
-
Analyze Crude Product: Perform a test cleavage on a small amount of the peptide-resin and analyze the crude product by mass spectrometry.[4] This will help identify if the issue is with the synthesis (e.g., truncated sequences) or the cleavage process.
-
Monitor Coupling and Deprotection:
-
Kaiser Test: Use the Kaiser test after each coupling step to check for free primary amines. A positive result (blue beads) indicates incomplete coupling.[4]
-
Fmoc Quantification: Monitor the Fmoc release after each deprotection step. A consistent amount of released dibenzofulvene-piperidine adduct indicates efficient coupling in the previous step.[5]
-
Common Problems and Solutions During Elongation:
| Problem | Solution | Rationale |
| Incomplete Fmoc Deprotection | Extend the piperidine treatment time (e.g., from 20 minutes to 30 minutes) or perform a double deprotection.[6] | Ensures complete removal of the Fmoc group, allowing the next amino acid to be coupled. |
| Poor Coupling Efficiency | Use a more potent activating agent like HATU or COMU.[7] Double couple problematic amino acids. | Certain amino acid sequences are prone to difficult couplings. Stronger activation or a second coupling reaction can drive the reaction to completion. |
| Peptide Aggregation | Switch to a more solubilizing solvent like N-Methylpyrrolidone (NMP) or use a solvent mixture.[8] Incorporate chaotropic salts (e.g., LiCl) or use resins with polyethylene glycol (PEG) linkers.[9] | Aggregation can block reactive sites. Improving solvation or using aggregation-disrupting strategies can enhance reaction efficiency.[7] |
Issue 3: Side Reactions During Hydrazide Activation and Ligation
Q: I am observing significant byproducts after activating my peptide hydrazide and proceeding with native chemical ligation. What are the potential side reactions and how can I minimize them?
A: The activation of the peptide hydrazide to a reactive acyl azide or other intermediate is a critical step that can be prone to side reactions if not properly controlled.
Potential Side Reactions and Prevention Strategies:
| Side Reaction | Cause | Prevention Strategy |
| Formation of Azo Dyes | A side reaction during the synthesis of the HBA linker itself, where the diazonium salt couples with unreacted aminobenzoic acid.[10] | This is primarily a concern during the synthesis of the Fmoc-HBA reagent. Ensure strongly acidic conditions (pH 1-2) during diazotization to keep the aromatic amine protonated and unreactive.[10] |
| Over-oxidation | Using harsh or excessive oxidizing agents during the activation of the peptide hydrazide can lead to the oxidation of sensitive residues like Cysteine, Tryptophan, or Methionine. | Use mild and controlled oxidation conditions. For example, using NaNO₂ at low temperatures (-15 °C) and a controlled pH (around 3.0) is a common method for converting the hydrazide to an acyl azide.[11][12] |
| Premature Hydrolysis of Activated Ester | The activated peptide (e.g., acyl azide or thioester) can be hydrolyzed by water if the ligation reaction is not performed promptly or under anhydrous conditions where possible. | Perform the ligation step immediately after the activation of the peptide hydrazide. Ensure that the buffers and reagents for the ligation step are properly prepared and de-gassed. |
| Epimerization | Racemization can occur, particularly at the C-terminal amino acid, if the activation and coupling conditions are too harsh. | The conversion of peptide hydrazides to thioesters via NaNO₂ activation is generally considered to be free of epimerization.[11] However, maintaining optimal pH and temperature is still crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of using Fmoc-HBA is that it allows for the synthesis of C-terminal peptide hydrazides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14] These peptide hydrazides are stable intermediates that can be easily converted into reactive peptide thioesters, which are essential for native chemical ligation (NCL).[5][11] This approach avoids the use of harsher chemicals like HF, which is common in Boc-based synthesis of peptide thioesters, making it compatible with sensitive post-translational modifications.[15]
Q2: How do I prepare the resin for peptide synthesis using Fmoc-HBA?
A2: The first step is to couple Fmoc-HBA to an aminomethylated resin (e.g., Rink Amide or Sieber Amide resin). A general protocol involves swelling the resin in DMF, deprotecting the terminal amino group (if it is Fmoc-protected), and then coupling Fmoc-HBA using a standard coupling agent like HBTU or HATU in the presence of a base like DIPEA.[3]
Q3: What are the best conditions for cleaving the peptide hydrazide from the resin?
A3: The peptide hydrazide is cleaved from the resin using a standard TFA "cocktail". A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] The cleavage is typically performed at room temperature for 2-3 hours.[6]
Q4: Can I quantify the yield of my peptide hydrazide before ligation?
A4: Yes, after cleavage and precipitation (usually with cold diethyl ether), the crude peptide hydrazide can be dissolved in an appropriate solvent and its concentration can be determined using UV-Vis spectrophotometry by measuring the absorbance at a specific wavelength (e.g., 280 nm if the peptide contains Trp or Tyr). A more accurate quantification can be achieved using analytical HPLC against a standard of known concentration.
Q5: What is the overall workflow for synthesizing a larger peptide using the Fmoc-HBA method?
A5: The overall workflow involves synthesizing two or more peptide fragments. One fragment is synthesized as a C-terminal peptide hydrazide using Fmoc-HBA. The other fragment(s) are synthesized with an N-terminal cysteine residue. The peptide hydrazide is then activated (e.g., with NaNO₂) to form a peptide thioester in situ, which then reacts with the N-terminal cysteine of the other fragment to form a native peptide bond, thus ligating the two fragments together.[11][16]
Experimental Protocols
Protocol 1: Loading of this compound onto Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (1 g, appropriate substitution) in DMF (10 mL) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation of Fmoc-HBA: In a separate vial, dissolve Fmoc-HBA (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Coupling: Add the activated Fmoc-HBA solution to the deprotected resin. Agitate at room temperature for 4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes. Wash the resin as in the previous step.
-
Fmoc Quantification: Take a small, accurately weighed sample of the dried resin (approx. 5 mg) and perform a standard Fmoc quantification using piperidine and a UV-Vis spectrophotometer to determine the loading.[4]
Protocol 2: Synthesis of a Peptide Hydrazide and Subsequent Ligation
-
Peptide Elongation: Perform standard Fmoc-SPPS on the Fmoc-HBA-loaded resin to assemble the desired peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide hydrazide.
-
Ligation:
-
Dissolve the purified peptide hydrazide and the N-terminal cysteine peptide fragment in a ligation buffer (e.g., 6 M Gn-HCl, 0.2 M phosphate buffer, pH 7.0).
-
Cool the solution to -15 °C and add a solution of NaNO₂ (10 equivalents) to activate the hydrazide to an acyl azide.
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.
-
Allow the ligation reaction to proceed at room temperature, monitoring the progress by HPLC.
-
Once the reaction is complete, purify the final ligated peptide by preparative HPLC.
-
Data Presentation
The following tables provide representative data on factors affecting peptide synthesis and ligation yields. Note that yields are highly sequence-dependent.
Table 1: Comparison of Coupling Reagents on Crude Peptide Purity
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |
| HBTU | 5 | ~70-85 |
| HATU | 2 | ~75-90 |
| HCTU | 5 | ~75-88 |
| COMU | 2 | ~80-92 |
Data adapted from comparative studies of activators in Fmoc-SPPS. Actual purities will vary based on the peptide sequence.[7]
Table 2: Typical Isolated Yields for Peptide Segments
| Peptide Length (Amino Acids) | Synthesis Method | Typical Isolated Yield (%) |
| 10-20 | Fmoc-SPPS | 50-70 |
| 20-30 | Fmoc-SPPS | 30-50 |
| 30-40 | Fmoc-SPPS | 10-30 |
| >40 | Fragment Ligation (NCL) | 5-20 (overall) |
Yields are highly variable and depend on sequence difficulty, aggregation tendency, and purification efficiency.[17]
Visualizations
Below are diagrams illustrating the key workflows in peptide synthesis using Fmoc-HBA.
Caption: Workflow for peptide synthesis and ligation using Fmoc-HBA.
Caption: Troubleshooting logic for low peptide yield in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. echemi.com [echemi.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Stability issues of Fmoc-4-hydrazinobenzoic acid in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-4-hydrazinobenzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions in high-purity, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Solutions of 4-hydrazinobenzoic acid in DMSO are reportedly stable for up to one month at -20°C and up to six months at -80°C when stored under an inert nitrogen atmosphere.[1][2] To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3] Dissolve the solid in the chosen solvent to your desired concentration. For long-term storage, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1][3]
Q2: My solution of this compound in DMF has turned a pale yellow. What does this indicate?
A2: A pale yellow coloration upon dissolving this compound in DMF is not uncommon and does not necessarily indicate significant degradation. However, if the color intensifies over time, it may be a sign of instability. DMF can contain trace amounts of dimethylamine, a secondary amine that can slowly cleave the Fmoc protecting group, leading to the formation of dibenzofulvene, which is colored.[4] The appearance of a more intense yellow or orange color could also be due to the formation of azo dyes or other degradation byproducts.[5] It is advisable to use fresh, high-purity, amine-free DMF for preparing solutions.[6] If you observe a significant color change, it is recommended to verify the purity of the solution via HPLC before use.
Q3: Can I store my this compound solution at room temperature?
A3: Storing solutions of this compound at room temperature is not recommended for extended periods. The stability of the Fmoc group is compromised by prolonged exposure to even weak bases, which can be present as impurities in solvents like DMF.[4] At room temperature, the rate of degradation is likely to be higher. For any storage longer than a few hours, it is best to keep the solution at 4°C or, for longer-term storage, at -20°C or -80°C.[1][2]
Q4: I am experiencing low coupling yields when using a solution of this compound that has been stored for a while. Could this be related to its stability?
A4: Yes, low coupling yields can be a direct consequence of the degradation of this compound in solution. If a portion of the this compound has degraded, the actual concentration of the active reagent is lower than anticipated, leading to incomplete coupling.[6] Degradation can also lead to the formation of byproducts that may interfere with the coupling reaction. It is recommended to use freshly prepared solutions or to confirm the purity of a stored solution by HPLC before a critical coupling step. If low yields are observed, performing a double coupling with fresh reagents can sometimes help to drive the reaction to completion.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns from colorless/pale yellow to a more intense yellow/orange over time. | Degradation of the Fmoc group leading to the formation of dibenzofulvene and potentially other colored impurities. This can be accelerated by amine impurities in the solvent (e.g., DMF). | Use fresh, high-purity, amine-free solvents. Prepare fresh solutions before use. If a solution must be stored, keep it at low temperatures (-20°C or -80°C) and under an inert atmosphere.[1][2] Verify the solution's purity by HPLC before use. |
| Low or inconsistent coupling efficiency in peptide synthesis. | The concentration of active this compound is lower than expected due to degradation in solution. | Always use freshly prepared solutions of this compound for coupling reactions. If using a stored solution, confirm its concentration and purity via HPLC. Consider performing a double coupling or increasing the equivalents of the reagent and coupling activators.[6][7] |
| Appearance of unexpected peaks in the HPLC analysis of the crude peptide. | Use of a degraded solution of this compound, leading to the incorporation of impurities or the formation of deletion sequences due to incomplete coupling. | Confirm the purity of the this compound solution before each synthesis. Purify the crude peptide using preparative HPLC to remove deletion sequences and other impurities. |
| Precipitate forms in the solution upon storage at low temperatures. | The concentration of the solution may exceed the solubility of this compound at the storage temperature. | If a precipitate is observed, gently warm the solution to room temperature and sonicate to redissolve the compound completely before use. Ensure the solution is homogeneous before taking an aliquot. Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue. |
Data on Solution Stability (Illustrative)
While specific quantitative stability data for this compound in various solvents is not extensively published, the following table provides an illustrative guide based on general principles of Fmoc chemistry and the stability of related compounds. Users are strongly encouraged to perform their own stability studies for critical applications.
| Solvent | Temperature | Estimated Stability (Time to >5% Degradation) | Notes |
| Anhydrous DMSO | -80°C | > 6 months | Recommended for long-term storage.[1][2] Use of an inert atmosphere is advised. |
| Anhydrous DMSO | -20°C | ~ 1 month | Suitable for medium-term storage.[1][2] Aliquoting is recommended to avoid freeze-thaw cycles. |
| Anhydrous DMSO | 4°C | < 1 week | Short-term storage only. |
| Anhydrous DMSO | Room Temp (20-25°C) | < 24 hours | Not recommended for storage. |
| Anhydrous DMF | -20°C | ~ 2 weeks | Stability is highly dependent on the purity of the DMF (absence of amines). |
| Anhydrous DMF | 4°C | < 48 hours | Not recommended for storage. |
| Anhydrous DMF | Room Temp (20-25°C) | < 8 hours | Solutions should be prepared fresh before use. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound in solution over time.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMF, DMSO)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the solvent of interest.
-
Immediately after preparation (t=0), dilute an aliquot of the stock solution with the mobile phase A/B mixture to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
3. HPLC Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
4. Stability Study Procedure:
-
Inject the t=0 sample and record the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks.
-
At specified time points (e.g., 4, 8, 24, 48 hours for room temperature; 1, 3, 7, 14, 30 days for cold storage), withdraw an aliquot from the stock solution.
-
Dilute the aliquot in the same manner as the t=0 sample and analyze by HPLC using the same method.
-
Calculate the percentage of the main peak area relative to the total peak area at each time point to determine the purity and extent of degradation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of 4-Hydrazinobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-hydrazinobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a forced degradation study on 4-hydrazinobenzoic acid?
A1: Before initiating a forced degradation study, it is crucial to understand the physicochemical properties of 4-hydrazinobenzoic acid. It is a crystalline powder, and its hydrochloride salt is soluble in water.[1][2] The solid compound should be stored in a dark place, under an inert atmosphere, and preferably at -20°C.[1] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere.[3] The initial steps involve subjecting the compound, in both solid and solution form, to a variety of stress conditions as outlined by ICH guidelines.[1][4] These conditions typically include acid and base hydrolysis, oxidation, heat, and light.[4][5]
Q2: What are the typical stress conditions for the forced degradation of 4-hydrazinobenzoic acid?
A2: Based on general guidelines for forced degradation studies, the following stress conditions are recommended[1][4][5]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C for the solid and solution state
-
Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
Q3: What are the known incompatibilities of 4-hydrazinobenzoic acid?
A3: 4-Hydrazinobenzoic acid is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7] Exposure to moist air or water may also affect its stability.[6] These incompatibilities are important to consider when designing the degradation studies and interpreting the results.
Troubleshooting Guide
Issue 1: No degradation is observed under acidic or basic conditions.
-
Possible Cause: The concentration of the acid or base, the temperature, or the duration of the study may be insufficient.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[5]
-
Increase the temperature of the study (e.g., from 60°C to 80°C).
-
Extend the duration of the study and take samples at later time points.
-
Ensure proper mixing of the solution to facilitate the reaction.
-
Issue 2: The sample shows rapid and complete degradation upon addition of an oxidizing agent.
-
Possible Cause: The hydrazine moiety in 4-hydrazinobenzoic acid is highly susceptible to oxidation. The concentration of the oxidizing agent or the reaction temperature may be too high.
-
Troubleshooting Steps:
-
Decrease the concentration of the hydrogen peroxide (e.g., from 3% to 0.3%).
-
Conduct the study at a lower temperature (e.g., 4°C).
-
Analyze samples at very early time points to observe the initial degradation products.
-
Issue 3: The mass balance in the HPLC analysis is poor.
-
Possible Cause: Some degradation products may not be eluting from the HPLC column or may not have a chromophore for UV detection. It is also possible that volatile degradation products are being formed.
-
Troubleshooting Steps:
-
Modify the HPLC method, such as changing the mobile phase composition, gradient, or column type, to ensure all degradation products are eluted.
-
Use a mass spectrometer (LC-MS) in conjunction with the UV detector to identify non-chromophoric or poorly absorbing degradants.
-
Consider the possibility of volatile degradants and use techniques like headspace GC-MS for their identification if necessary.
-
Experimental Protocols
A general experimental protocol for the forced degradation of 4-hydrazinobenzoic acid is provided below. This should be adapted based on the specific analytical method being used.
Objective: To generate potential degradation products of 4-hydrazinobenzoic acid under various stress conditions and to develop a stability-indicating analytical method.[1]
Materials:
-
4-Hydrazinobenzoic acid
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve 4-hydrazinobenzoic acid in 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.[1]
-
Base Hydrolysis: Dissolve 4-hydrazinobenzoic acid in 0.1 M NaOH and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.[1]
-
Oxidative Degradation: Dissolve 4-hydrazinobenzoic acid in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and analyze samples at various time points by HPLC.[1]
-
Thermal Degradation: Expose solid 4-hydrazinobenzoic acid to dry heat at 80°C. Also, prepare a solution and expose it to the same temperature. Analyze samples at different time points.[1]
-
Photolytic Degradation: Expose solid and solution samples of 4-hydrazinobenzoic acid to light as per ICH Q1B guidelines. Keep control samples in the dark for comparison.[1]
Data Presentation
The following table presents hypothetical quantitative data for a forced degradation study of 4-hydrazinobenzoic acid for illustrative purposes.
| Stress Condition | Time (hours) | 4-Hydrazinobenzoic Acid Remaining (%) | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 8.9 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 3 | 12.4 |
| 3% H₂O₂, RT | 8 | 45.1 | 4 | 25.6 |
| 80°C (Solid) | 48 | 98.1 | 1 | 1.2 |
| 80°C (Solution) | 48 | 92.7 | 2 | 4.3 |
| Photolytic (Solid) | - | 99.5 | 1 | 0.5 |
| Photolytic (Solution) | - | 96.3 | 2 | 2.8 |
Visualizations
Caption: General workflow for forced degradation studies of 4-hydrazinobenzoic acid.
Caption: Potential degradation pathways of 4-hydrazinobenzoic acid under stress.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield of Synthetic Peptides with PEGylated Resins
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the solid-phase peptide synthesis (SPPS) of synthetic peptides, with a particular focus on the use of Polyethylene Glycol (PEG) resins.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems that can lead to low peptide yields when using PEGylated resins.
Issue 1: Significantly lower than expected peptide yield after cleavage.
Question: My final peptide yield is dramatically lower than anticipated. How do I begin to troubleshoot this?
Answer: A low final yield can stem from issues at various stages of the synthesis process. A logical first step is to determine whether the problem lies with the on-resin synthesis or with the final cleavage and work-up procedures.
Diagnostic Workflow:
-
Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of the peptide-resin. Analyze the cleaved material by mass spectrometry (MS). The presence of the target peptide mass will confirm that the synthesis was at least partially successful.
-
Quantitative Analysis of On-Resin Peptide: If the test cleavage confirms the presence of the desired peptide, the issue may be with the cleavage efficiency or downstream work-up. To confirm this, quantify the amount of peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and then quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).
dot
Caption: Initial diagnostic workflow for low peptide yield.
Issue 2: Incomplete coupling reactions identified.
Question: The Kaiser test indicates incomplete coupling. What are the common causes and solutions when using PEGylated resins?
Answer: Incomplete coupling is a frequent cause of low yield and the generation of deletion sequences. PEGylated resins are designed to improve solvation and reduce aggregation, but issues can still arise.
Common Causes:
-
Steric Hindrance: Bulky amino acids or the growing peptide chain can physically block the coupling reaction.
-
Peptide Aggregation: Despite the properties of PEG resins, hydrophobic sequences can still aggregate, hindering reagent access.[1]
-
Poor Reagent Quality: Degradation of amino acids or coupling reagents can lead to inefficient reactions.
-
Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or improper solvent choice can impede coupling.
Solutions:
-
Optimize Coupling Chemistry:
-
Change Coupling Reagent: For difficult couplings, switch to a more potent activating agent.
-
Double Couple: Repeat the coupling step to drive the reaction to completion.
-
Increase Reagent Excess: Use a higher excess of amino acid and coupling reagents.
-
-
Modify Reaction Conditions:
-
Extend Coupling Time: Increase the reaction time to allow for complete coupling.
-
Elevated Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures and improve reaction kinetics.
-
Solvent Choice: While DMF is common, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can improve solvation of aggregating sequences.[1]
-
-
Resin Considerations:
dot
Caption: Solutions for incomplete coupling reactions.
Issue 3: Peptide aggregation on the resin.
Question: I suspect peptide aggregation is occurring on my PEG resin. What are the signs and how can I mitigate this?
Answer: On-resin aggregation is a major hurdle, especially for hydrophobic or long peptide sequences. It leads to poor solvation and accessibility of the growing peptide chain for reagents.
Signs of Aggregation:
-
Resin Shrinking: The resin beads may fail to swell properly or may shrink during synthesis.
-
Slow or Incomplete Reactions: Both coupling and Fmoc deprotection steps may become sluggish.
-
Inconsistent Monitoring Results: A false negative Kaiser test can occur if the aggregated peptide chains block access to the free amines.
Mitigation Strategies:
-
Solvent Choice: Use solvents known to disrupt secondary structures, such as NMP or adding chaotropic salts like LiCl to the DMF. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[1]
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions (Ser or Thr) to disrupt the formation of β-sheets.
-
Backbone Protection: Utilize backbone-protected amino acids (e.g., with the 2-hydroxy-4-methoxybenzyl group) to prevent interchain hydrogen bonding.
-
Resin Selection: While using a PEGylated resin is a good first step, consider a resin with a lower loading capacity or a higher PEG content to further improve solvation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEGylated resins over standard polystyrene resins for difficult peptide synthesis?
A1: PEGylated resins, such as TentaGel or ChemMatrix, offer several advantages:
-
Improved Solvation: The hydrophilic PEG chains create a more polar environment, which improves the solvation of the growing peptide chain and reduces aggregation.[4][5]
-
Enhanced Swelling: These resins typically show better and more uniform swelling in a wider range of solvents compared to polystyrene.[6]
-
Higher Purity and Yield for Difficult Sequences: For hydrophobic and long peptides, PEGylated resins often result in higher crude purity and overall yield.[5]
Q2: How does the loading capacity of a PEGylated resin affect peptide synthesis yield?
A2: The loading capacity (the amount of the first amino acid attached per gram of resin) is a critical parameter.
-
High-loading resins are generally suitable for shorter, non-complex peptides and offer higher productivity per gram of resin.
-
Low-loading resins are preferred for long or aggregation-prone peptides. The increased distance between the growing peptide chains on a low-loaded resin minimizes intermolecular interactions and aggregation, leading to improved yields and purity.[2][3]
Q3: What is the Kaiser test and how is it interpreted?
A3: The Kaiser test is a colorimetric method used to detect free primary amines on the resin.[4]
-
Positive Result (Blue Color): Indicates the presence of free primary amines. This is expected after a successful Fmoc deprotection step but signifies an incomplete reaction after a coupling step.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, signifying a complete coupling reaction.
-
Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). In this case, an isatin or chloranil test should be used.
Q4: How do I choose the right cleavage cocktail for my peptide synthesized on a PEG resin?
A4: The choice of cleavage cocktail depends on the amino acid composition of your peptide and the protecting groups used. A common and generally effective cocktail is TFA/TIS/Water (95:2.5:2.5) .[7]
-
TFA (Trifluoroacetic Acid): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.
-
TIS (Triisopropylsilane): A scavenger that captures reactive carbocations generated during cleavage, preventing side reactions, particularly with tryptophan.
-
Water: Acts as a scavenger and helps to hydrolyze any remaining protecting groups. For peptides containing sensitive residues like cysteine, methionine, or arginine, more complex cocktails with additional scavengers may be necessary.[8][9]
Q5: What are the best practices for washing PEGylated resins during SPPS?
A5: Thorough washing is crucial to remove excess reagents and byproducts.
-
Use a sufficient volume of solvent (typically DMF) for each wash.
-
Perform multiple washes (e.g., 3-5 times) after each coupling and deprotection step.
-
Before cleavage, it is important to wash the resin with a non-polar solvent like dichloromethane (DCM) to remove residual DMF, which can interfere with the cleavage reaction.
Data Presentation
Table 1: Comparison of Crude Peptide Purity on Different Resin Types
| Peptide Sequence | Resin Type | Loading (mmol/g) | Crude Purity (%) | Yield (%) | Reference |
| Leu-enkephalin | DVB-PS | - | 83.6 | - | [5] |
| Leu-enkephalin | DEG-PS | - | 96.1 | - | [5] |
| ABC analogue | DVB-PS | - | 72.5 | 46.3 | [5] |
| ABC analogue | DEG-PS | - | 73.2 | 58.3 | [5] |
| Thymosin | DVB-PS | - | 54.0 | 39.2 | [5] |
| Thymosin | DEG-PS | - | 58.4 | 48.6 | [5] |
| Aib-enkephalin | Polystyrene (PS) | - | 42.8 | - | [4] |
| Aib-enkephalin | PEG (ChemMatrix®) | - | 53.0 | - | [4] |
Table 2: Effect of Solvent and Coupling Reagent on Peptide Purity and Yield with PEG Resin
| Peptide | Resin | Solvent | Coupling Reagent | Purity (%) | Yield (%) | Reference |
| Aib-enkephalin | PEG (ChemMatrix®) | 2-MeTHF | DIC/Oxyma Pure | - | 81.9 | [4] |
Table 3: Comparison of Common Cleavage Cocktails
| Reagent Name | Composition | Primary Use | Reference |
| Standard Cocktail | 95% TFA / 5% Water | Simple peptides without sensitive residues. | [7] |
| TFA/TIS/Water | 95% TFA / 2.5% TIS / 2.5% Water | General purpose, good for scavenging trityl cations. | [7] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | "Odorless" alternative for scavenging trityl groups. | [7][10] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Robust cocktail for complex peptides with Cys, Met, and Trp. | [7][10] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Effective for peptides with Arg(Pmc/Pbf) protecting groups. | [7] |
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
Objective: To detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 1 mL of a 16.5 mg/mL KCN solution in water diluted with 49 mL of pyridine.[4]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]
-
Safety Note: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads thoroughly with DCM or DMF and decant the solvent.
-
Add 2-3 drops of each of Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Dark blue beads and solution: Incomplete coupling.
-
Colorless or faint yellow beads and solution: Complete coupling.
Protocol 2: Standard Peptide Cleavage and Precipitation
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Reagents:
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DMF, followed by DCM.
-
Dry the resin under high vacuum for at least 1 hour.
-
In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Crude Peptide Analysis by RP-HPLC
Objective: To assess the purity of the crude peptide after cleavage.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample dissolved in a suitable solvent (e.g., initial mobile phase)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide sample.
-
Run a linear gradient to elute the peptide (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Integrate the peak areas to determine the relative purity of the main product.
Protocol 4: Peptide Mass Verification by Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized peptide.
Method: MALDI-TOF MS
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the crude or purified peptide in 0.1% TFA in water.[8]
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 50% acetonitrile, 0.1% TFA.[8]
-
On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry slightly.
-
Add 1 µL of the matrix solution on top of the peptide spot and allow it to co-crystallize.[8]
Data Acquisition:
-
Analyze the sample on a MALDI-TOF mass spectrometer in positive ion, reflector mode.
-
Calibrate the instrument using a standard peptide mixture.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical mass of the target peptide.
dot
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Minimizing Aspartimide Formation During Fmoc Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based SPPS that occurs at aspartic acid (Asp) residues.[1] The reaction is catalyzed by the basic conditions of Fmoc deprotection, typically with piperidine.[2] It involves the cyclization of the Asp side chain, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group.[1] This forms a five-membered succinimide ring, known as an aspartimide.
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[2]
-
Difficult Purification: These byproducts often have the same mass and similar chromatographic properties as the desired peptide, making purification challenging and sometimes impossible.[1]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2]
-
Asp-Asn (D-N) [3]
-
Asp-Ser (D-S) [3]
The side-chain protecting group of the residue following Asp can also influence the rate of aspartimide formation. For example, the Asp(OtBu)‐Cys(Acm) motif results in significantly more aspartimide formation than Asp(OtBu)‐Cys(Trt).[2]
Q3: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up synthesis. While higher temperatures can improve coupling efficiency, they can also dramatically increase the extent of aspartimide-related side products. For instance, in the synthesis of a model peptide, using piperidine for deprotection at room temperature resulted in 9.2% aspartimide formation, which increased to over 70% at 45°C.[2]
Troubleshooting Guide
Issue 1: Significant aspartimide-related impurities are detected in my crude peptide.
Root Cause: The standard Fmoc deprotection conditions (20% piperidine in DMF) are too basic for your peptide sequence, leading to base-catalyzed aspartimide formation.
Solutions:
-
Modify Deprotection Conditions:
-
Use a Weaker Base: Replace piperidine with a less basic amine to slow down the rate of aspartimide formation.
-
Add an Acidic Additive: Incorporating a weak acid into the piperidine deprotection solution can buffer the basicity and reduce the deprotonation of the backbone amide, which initiates aspartimide formation.[4]
-
-
Utilize a Sterically Hindered Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide enough steric bulk to prevent cyclization in susceptible sequences. Using a larger protecting group can physically block the nucleophilic attack.[1][4]
-
Implement Backbone Protection: This strategy involves modifying the amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile. This is one of the most effective methods to completely suppress aspartimide formation.[4]
Issue 2: Aspartimide formation persists even with modified deprotection conditions.
Root Cause: For highly susceptible sequences, such as Asp-Gly, modifying the deprotection cocktail alone may not be sufficient to completely eliminate the side reaction.
Solutions:
-
Combine Strategies: A multi-pronged approach is often necessary for particularly difficult sequences. For example, use a sterically hindered Asp protecting group in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).
-
Employ Backbone Protection (Dipeptide Strategy): For the most challenging Asp-Gly sequences, the use of a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is highly recommended.[5] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen completely prevents the amide from participating in the cyclization reaction.[5]
Data Summary
Table 1: Comparison of Deprotection Cocktails on Aspartimide Formation for the Model Peptide VKDGYI
| Deprotection Reagent | Temperature | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | 60°C | 17% | [6] |
| 20% Piperidine in DMF | 90°C | 20% | [6] |
| 20% Dipropylamine (DPA) in DMF | 60°C | 4% | [6] |
| 20% Dipropylamine (DPA) in DMF | 90°C | 11% | [6] |
| 2% DBU in DMF | 60°C | 25% | [6] |
| 50% Morpholine in DMF | Room Temp | 1.2% | [2] |
| 50% Morpholine in DMF | 45°C | 4.3% | [2] |
| 20% Piperidine + 0.5 M Oxyma in DMF | 60°C | Significantly Reduced | [6] |
| 20% Piperidine + 0.5 M HOBt in DMF | 60°C | Significantly Reduced | [6] |
Note: The model peptide VKDGYI contains the highly susceptible Asp-Gly sequence.
Table 2: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Peptide Sequence | Conditions | % Aspartimide/cycle | Reference |
| OtBu | VKDG YI | 20% Piperidine/DMF, 200 min | 0.61% | |
| OMpe | VKDG YI | 20% Piperidine/DMF, 200 min | 0.18% | |
| OBno | VKDG YI | 20% Piperidine/DMF, 200 min | 0.10% | |
| OtBu | VKDN YI | 20% Piperidine/DMF, 200 min | 0.11% | |
| OMpe | VKDN YI | 20% Piperidine/DMF, 200 min | 0.03% | |
| OBno | VKDN YI | 20% Piperidine/DMF, 200 min | <0.01% |
Note: The data for the VKDGYI and VKDNYI peptides are from an extended treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the resin for 3 minutes, then drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.
Protocol 2: Fmoc Deprotection with HOBt Additive
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Reaction: Agitate the resin for 5 minutes, then drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine/0.1 M HOBt and agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 3: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Deprotection: Perform Fmoc deprotection on the resin-bound peptide chain as per Protocol 1.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and a suitable coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF. Add DIEA (3-4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[7]
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The acylation of the secondary amine of the Dmb-protected glycine can be slower than a primary amine.[7]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF.
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for Fmoc-4-hydrazinobenzoic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the generation of C-terminal peptide hydrazides is a critical step for various applications, including native chemical ligation (NCL), bioconjugation, and the formation of peptide arrays. Fmoc-4-hydrazinobenzoic acid has been a standard reagent for introducing a stable hydrazide functionality at the C-terminus of a peptide during solid-phase peptide synthesis (SPPS). However, a range of alternative methods have been developed, each with distinct advantages in terms of yield, cost, convenience, and compatibility with different peptide sequences and downstream applications.
This guide provides an objective comparison of the primary alternatives to using this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Overview of Peptide Hydrazide Generation Methods
The core challenge in synthesizing peptide hydrazides is the efficient and clean introduction of the C-terminal -CO-NH-NH2 moiety. This can be achieved through several strategies: using a pre-functionalized linker like this compound, employing a pre-loaded hydrazine resin, or by post-synthesis modification of a resin-bound peptide. The choice of method can significantly impact the overall yield, purity of the crude product, and the ease of the workflow.
Performance Comparison of Key Alternatives
The following sections detail the most common alternatives to this compound, with a comparative analysis of their performance based on published experimental data.
Direct Hydrazinolysis of Peptidyl-Wang Resins
One of the most straightforward and cost-effective alternatives is the direct cleavage of a peptide from a standard Wang resin using hydrazine monohydrate. This method obviates the need for specialized and often expensive linkers. The peptide is synthesized using standard Fmoc-SPPS on a pre-loaded Wang resin. Upon completion of the synthesis, the peptide hydrazide is liberated from the solid support by treatment with a solution of hydrazine.
Experimental Data:
A study by Bello et al. demonstrated the efficiency of this method by synthesizing a series of octapeptides with all 20 proteinogenic amino acids at the C-terminus. The results show that direct hydrazinolysis provides very good to excellent yields and purities for most residues.[1]
| C-Terminal Amino Acid | Yield (%) | Purity (%) |
| Alanine (Ala) | 95 | >95 |
| Arginine (Arg) | 85 | >95 |
| Asparagine (Asn) | 70 | >90 |
| Aspartic Acid (Asp) | 65 | >90 |
| Cysteine (Cys) | 80 | >95 |
| Glutamine (Gln) | 75 | >90 |
| Glutamic Acid (Glu) | 70 | >90 |
| Glycine (Gly) | 98 | >95 |
| Histidine (His) | 60 | >85 |
| Isoleucine (Ile) | 90 | >95 |
| Leucine (Leu) | 95 | >95 |
| Lysine (Lys) | 90 | >95 |
| Methionine (Met) | 85 | >95 |
| Phenylalanine (Phe) | 95 | >95 |
| Proline (Pro) | 92 | >95 |
| Serine (Ser) | 80 | >95 |
| Threonine (Thr) | 78 | >95 |
| Tryptophan (Trp) | 75 | >90 |
| Tyrosine (Tyr) | 88 | >95 |
| Valine (Val) | 93 | >95 |
| Data adapted from Bello, C. et al., J. Pept. Sci., 2015.[1] Yields and purities are for crude products after hydrazinolysis. |
Fmoc-Hydrazine Loaded Resins (e.g., 2-Chlorotrityl Resin)
This approach utilizes a resin, such as 2-chlorotrityl chloride (2-CTC), that is pre-loaded with Fmoc-hydrazine. This provides a stable, ready-to-use solid support for the direct Fmoc-SPPS of peptide hydrazides.[2] This method is convenient as it eliminates the initial linker coupling step and the associated challenges. The mild cleavage conditions for 2-CTC resins also help in preserving sensitive amino acid side chains.
Experimental Data:
| Method | Peptide Sequence | Scale | Overall Yield | Purity | Reference |
| Fmoc-NHNH-Trityl TentaGel® Resin | 40-mer GLP1-R agonist | 0.1 mmol | 17% | Not specified for crude | Bird, M. J., & Dawson, P. E. (2022)[2] |
Alternative Hydrazide Linkers: Fmoc-6-hydrazinonicotinic acid (Fmoc-HyNic)
Fmoc-HyNic is an alternative linker that introduces a hydrazinonicotinamide moiety at the C-terminus. This linker is widely used for bioconjugation, particularly for labeling with technetium-99m in radiopharmaceuticals. The resulting hydrazone bond formed with an aldehyde is catalyzed by aniline, leading to rapid ligation kinetics.
Experimental Data: Hydrazone Ligation Kinetics
The subsequent ligation reaction of the peptide hydrazide with an aldehyde is a critical step. The rate of this reaction can be significantly enhanced by an aniline catalyst.
| Hydrazide | Aldehyde | Catalyst (Aniline) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 6-Hydrazinopyridyl-peptide | Benzaldehyde | None | 4.5 | 3.0 ± 0.3 |
| 6-Hydrazinopyridyl-peptide | Benzaldehyde | 10 mM | 4.5 | 160 ± 10 |
| 6-Hydrazinopyridyl-peptide | Benzaldehyde | 100 mM | 4.5 | 1100 ± 100 |
| Data from Dirksen, A. et al., J. Am. Chem. Soc., 2006. |
Safety-Catch Aryl Hydrazide Linkers
Safety-catch linkers provide an orthogonal strategy where the linker is stable to the standard Fmoc-SPPS conditions (piperidine treatment). After the peptide chain is assembled, the linker is "activated" by a specific chemical transformation, typically mild oxidation, which then allows for the cleavage of the peptide as a hydrazide. An aryl hydrazine linker can be activated by oxidation (e.g., with N-bromosuccinimide) to form a reactive acyl diazene intermediate, which can then be reacted with a nucleophile to release the peptide.[3]
Experimental Data:
| Method | Peptide | Yield | Purity | Reference |
| Aryl Hydrazide Linker | Model Peptides | ~65% | ~95% | Camarero, J. A. et al. (2003)[3] |
| Aryl Hydrazide Linker | SH3 Protein Domain | ~10% (after HPLC) | >95% | Camarero, J. A. et al. (2003)[3] |
Experimental Protocols
Protocol 1: Direct Hydrazinolysis from Wang Resin
-
Peptide Synthesis: Assemble the peptide sequence on a pre-loaded Fmoc-aminoacyl-Wang resin using standard Fmoc-SPPS protocols.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Hydrazinolysis:
-
Suspend the dried resin in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin).
-
Add hydrazine monohydrate (20 equivalents relative to the resin loading).
-
Stir the suspension at room temperature for 16-48 hours. The reaction time may need optimization depending on the C-terminal amino acid.
-
Monitor the cleavage progress by taking small aliquots of the resin, washing them, and performing a test cleavage with trifluoroacetic acid (TFA) followed by LC-MS analysis of the supernatant.
-
-
Work-up:
-
Filter the resin and wash it with DMF, DCM, and diethyl ether.
-
Combine the filtrates and precipitate the peptide hydrazide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide hydrazide under vacuum. The side-chain protecting groups remain intact.
-
Protocol 2: Synthesis using Fmoc-Hydrazine 2-Chlorotrityl Resin
-
First Amino Acid Coupling:
-
Swell the Fmoc-hydrazine 2-CTC resin in DMF for 30-60 minutes.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (4 equivalents) using a standard coupling reagent like HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Allow the reaction to proceed for 2-4 hours.
-
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS cycles.
-
Cleavage:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide hydrazide in cold diethyl ether.
-
Centrifuge, wash the pellet with ether, and dry under vacuum.[4]
-
Protocol 3: Hydrazone Ligation with a Peptide Hydrazide
-
Preparation of Reactants:
-
Prepare a stock solution of the peptide hydrazide (e.g., obtained from Protocol 1 or 2) in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0).[4]
-
Prepare a stock solution of the aldehyde-containing molecule (e.g., another peptide with a C-terminal aldehyde) in the same buffer.
-
-
Ligation Reaction:
-
Mix the peptide hydrazide (1 equivalent) and the aldehyde-containing molecule (1.2 equivalents) in the reaction buffer.
-
Optional (for catalysis): If using an aniline catalyst, add a stock solution of aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the resulting hydrazone-linked conjugate by reverse-phase HPLC.
Visualizations
Caption: General workflow for solid-phase synthesis of peptide hydrazides.
Caption: Mechanism of aniline-catalyzed hydrazone ligation.
Conclusion
While this compound remains a viable option for synthesizing peptide hydrazides, several robust alternatives offer significant advantages.
-
Direct hydrazinolysis of Wang resins is a highly efficient and economical choice, particularly when a large variety of peptides are required, as it relies on standard, inexpensive starting materials.
-
Fmoc-hydrazine loaded 2-CTC resins provide convenience and are well-suited for peptides containing acid-sensitive residues due to the mild cleavage conditions.
-
Fmoc-HyNic is an excellent choice when rapid and efficient downstream bioconjugation via hydrazone ligation is the primary goal, especially when leveraging aniline catalysis.
-
Safety-catch linkers offer an elegant solution for complex syntheses where orthogonality is paramount, though they may require more specialized reagents and optimization.
The selection of the optimal method will depend on the specific requirements of the peptide sequence, the intended application, available resources, and the desired scale of the synthesis. The data and protocols provided in this guide serve as a starting point for researchers to make an informed decision and to successfully implement these versatile techniques in their peptide synthesis workflows.
References
- 1. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Peptides Synthesized Using Fmoc-4-hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptide synthesis and validation methodologies, with a focus on the use of Fmoc-4-hydrazinobenzoic acid. We will delve into the performance of this hydrazide linker in comparison to other common linkers used in Solid-Phase Peptide Synthesis (SPPS), supported by available experimental data. Detailed protocols for key experimental procedures are also provided to aid in the practical application of these techniques.
Introduction to Peptide Synthesis and the Role of Linkers
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. The choice of a linker, which tethers the growing peptide chain to the resin, is a critical decision that influences the C-terminal functionality of the final peptide, as well as the overall yield and purity.[1]
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted SPPS methodology due to its mild reaction conditions.[2] Within this framework, various linkers are employed to achieve different synthetic goals. Standard linkers like the Wang and Rink Amide linkers are used for the synthesis of C-terminal carboxylic acids and amides, respectively.[1][3]
This compound introduces a hydrazide functionality at the C-terminus of the peptide. These peptide hydrazides are valuable intermediates, particularly as precursors for peptide thioesters, which are essential for native chemical ligation (NCL).[4][5] NCL is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments.[6]
Performance Comparison of Synthesis Strategies
The success of a peptide synthesis strategy is evaluated based on several key performance indicators, including yield and purity. While direct, side-by-side comparative data for the synthesis of the same peptide using different linkers under identical conditions is limited in published literature, we can collate available data to provide a general performance overview.
| Synthesis Strategy/Linker | C-Terminal Functionality | Typical Crude Purity (%) | Typical Isolated Yield (%) | Key Advantages | Potential Disadvantages |
| Fmoc-4-hydrazinobenzoyl Resin | Hydrazide | ~95% (for model peptides)[7] | 17% (for a 40-mer peptide)[8] | Enables Native Chemical Ligation; Stable resin linker[8] | Requires an additional activation step for ligation[9] |
| Wang Linker | Carboxylic Acid | Variable, sequence-dependent | Generally good for short to medium peptides | Well-established and widely used[1] | Prone to racemization of the C-terminal amino acid[1] |
| Rink Amide Linker | Amide | High | Generally high | Direct synthesis of peptide amides[1] | Linker cleavage can sometimes be a source of impurities[1] |
Note: The presented data is collated from different studies and may not represent a direct comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis and validation of peptides are crucial for reproducibility and obtaining high-quality products. Below are protocols for key experimental workflows.
Fmoc-SPPS using 4-Hydrazinobenzoyl Resin
This protocol outlines the manual synthesis of a peptide on a 4-Fmoc-hydrazinobenzoyl AM resin.[10]
-
Resin Swelling: Swell the 4-Fmoc-hydrazinobenzoyl AM resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the hydrazine linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage from Resin:
-
After synthesis completion, wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
4-Hydrazinobenzoic Acid: A Superior Alternative to 2,4-Dinitrophenylhydrazine for Carbonyl Analysis and Pharmaceutical Synthesis
In the realm of analytical chemistry and drug development, the accurate quantification of carbonyl compounds and the synthesis of novel therapeutics are of paramount importance. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been a cornerstone reagent for the derivatization of aldehydes and ketones, facilitating their detection and quantification. However, the emergence of 4-hydrazinobenzoic acid (4-HBA) has presented researchers with a versatile and advantageous alternative, offering improved performance in analytical methods and serving as a crucial building block in pharmaceutical synthesis. This guide provides an objective comparison of 4-HBA and DNPH, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Advantages of 4-Hydrazinobenzoic Acid
4-Hydrazinobenzoic acid offers several distinct advantages over 2,4-dinitrophenylhydrazine, primarily centered around its physicochemical properties and the characteristics of its derivatives.
| Feature | 4-Hydrazinobenzoic Acid (4-HBA) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Solubility | Higher solubility in water and polar solvents, simplifying sample preparation, especially for aqueous samples.[1][2] | Limited solubility in aqueous media, often necessitating the use of organic solvents.[1] |
| Derivative Complexity | Forms a single, stable hydrazone derivative per carbonyl compound, which simplifies chromatographic analysis.[1] | Can form E/Z stereoisomers, which can complicate chromatographic separation and quantification.[1] |
| Stability of Derivatives | The hydrazone derivatives are stable, ensuring reproducible and accurate quantification.[1][2] | Derivatives are generally stable, but the reagent can react with potential interferents like ozone.[1] |
| Versatility | Serves as a critical building block in the synthesis of pharmaceuticals, such as the iron chelator Deferasirox, and as a scaffold for novel anticancer agents.[2] | Primarily used as a derivatizing agent for analytical purposes. |
| Purity | Often available in high purity, leading to cleaner reaction profiles and fewer impurities.[2] | Purity can vary, and impurities may interfere with analysis. |
Performance in Carbonyl Derivatization: A Quantitative Comparison
The primary application of both 4-HBA and DNPH in analytical chemistry is the derivatization of carbonyl compounds for enhanced detection by techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the available quantitative data on the analytical performance of these two reagents.
| Parameter | 4-Hydrazinobenzoic Acid (HBA) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Limit of Detection (LOD) | Generally below 0.5 mg/L for low-molecular-weight aldehydes.[2][3] | Formaldehyde: 0.02 µg/m³ in air[4], 17.33 µg/mL in water[5]; Acetaldehyde: 0.1 µg/m³ in air[4]; General aldehydes: 4.3-21.0 µg/L.[6][7] |
| Linearity Range | Data not extensively available in a comparative format. | Formaldehyde: 0.5 to 1321 µg/mL.[5] |
| Precision (%RSD) | Not detailed in comparative studies. | Intraday and interday %RSD < 2/3 of the Horwitz ratio for formaldehyde.[5] |
| Detection Wavelength | ~320 nm for HPLC-UV analysis of derivatives.[8] | ~360-365 nm for HPLC-UV analysis of derivatives.[1][7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative methodologies for the derivatization of aldehydes using both 4-HBA and DNPH.
Derivatization of Aldehydes with 4-Hydrazinobenzoic Acid
This protocol utilizes a gas-diffusion microextraction (GDME) technique for simultaneous extraction and derivatization, which is particularly advantageous for complex matrices.
1. Reagent Preparation:
-
4-HBA Solution: Prepare a standard solution of 4-hydrazinobenzoic acid (e.g., 1000 mg/L) in a mixture of methanol and water (1:1 v/v).[2]
2. Derivatization and Extraction (GDME):
-
Place the aqueous sample containing aldehydes into a sample vial.
-
The 4-HBA solution acts as the acceptor solution within a GDME probe.
-
The derivatization and extraction are performed simultaneously by heating the sample (e.g., at 50°C for 20 minutes).[2] Volatile aldehydes diffuse from the sample into the 4-HBA solution and react to form stable hydrazones.[2]
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mmol L−1 phosphoric acid, pH 2.5).[2]
-
Detection: UV detection at approximately 320 nm.[8]
-
Quantification: Based on a calibration curve prepared from standard solutions of the target aldehydes.
Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine
This protocol is a widely used standard method for the analysis of carbonyl compounds.
1. Reagent Preparation:
-
DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with a small amount of a strong acid such as sulfuric or phosphoric acid.[3]
-
Aldehyde Standards: Prepare standard solutions of the target aldehydes in acetonitrile.
2. Derivatization:
-
Mix a known volume of the sample or standard solution with the DNPH reagent.
-
The reaction is typically carried out at room temperature or with gentle heating (e.g., 40°C for 1 hour) to ensure complete derivatization.[1]
3. Sample Preparation:
-
The formed DNPH-hydrazones can be extracted from aqueous samples using solid-phase extraction (SPE) with a C18 cartridge.
-
The derivatives are then eluted from the cartridge with a suitable solvent like acetonitrile.[1]
4. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Detection: UV detection at approximately 360 nm.[1]
-
Quantification: Based on a calibration curve prepared from derivatized aldehyde standards.
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical principles, the following diagrams illustrate key workflows and reactions.
Role in Drug Development: Synthesis and Biological Activity
Beyond its utility in analytical chemistry, 4-hydrazinobenzoic acid is a valuable building block in the synthesis of pharmaceuticals.
Synthesis of Deferasirox
4-HBA is a key intermediate in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Analysis of Fmoc-Cys(Acm)-OH Alternatives for Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of cysteine-protecting groups is a critical determinant in the successful synthesis of complex peptides, particularly those containing multiple disulfide bonds. While Fmoc-Cys(Acm)-OH has long been a staple, a variety of alternatives offer distinct advantages in terms of orthogonality, deprotection conditions, and impact on peptide purity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the strategic design of solid-phase peptide synthesis (SPPS) campaigns.
The acetamidomethyl (Acm) protecting group is renowned for its stability under the acidic conditions of final peptide cleavage from the resin, making it a valuable tool for orthogonal protection strategies.[1] This stability allows for the purification of the fully assembled, protected peptide before the formation of disulfide bonds. However, the removal of the Acm group requires specific and sometimes harsh conditions, such as treatment with iodine or mercury(II) acetate, which can lead to side reactions.[2] This has spurred the adoption of alternative protecting groups that offer milder deprotection conditions and enhanced synthetic flexibility.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly influences the efficiency of peptide synthesis, the purity of the final product, and the strategy for disulfide bond formation. Key performance indicators include the stability of the protecting group throughout the synthesis, the conditions required for its removal, its orthogonality with other protecting groups, and its influence on side reactions such as racemization.
Data Presentation
The following tables summarize the key characteristics and performance of common alternatives to Fmoc-Cys(Acm)-OH.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features | Potential Disadvantages |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[2] | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[2] | Deprotection with iodine can be harsh and lead to side reactions. Use of potentially toxic heavy metals for non-oxidative deprotection.[3] |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), or standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[4] | Cleaved during the final resin cleavage. Cost-effective for routine synthesis of peptides with free thiols.[2] | Prone to racemization, particularly with base-mediated coupling reagents.[2][5] Not suitable for complex disulfide mapping requiring orthogonal protection.[1] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 0.5-2% TFA in DCM).[4] | Highly acid-labile, allowing for selective on-resin deprotection. Orthogonal to Trt, Acm, and tBu.[2] | |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, β-mercaptoethanol, phosphines).[4] | High stability to both basic (Fmoc deprotection) and acidic (cleavage) conditions.[3] Orthogonal to acid-labile side-chain protecting groups.[3] | Reductive deprotection can be sluggish and sequence-dependent.[3] |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[2] | Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[2][6] |
| Protecting Group | Racemization (% D-Cys) with HCTU/DIEA Coupling | Reference |
| Fmoc-Cys(Trt)-OH | High | [7] |
| Fmoc-Cys(Acm)-OH | Low | [7] |
| Fmoc-Cys(Thp)-OH | 0.74% (with DIPCDI/Oxyma) | [6] |
| Fmoc-Cys(Dpm)-OH | 6.8% (with DIPCDI/Oxyma) | [6] |
Mandatory Visualization
Caption: Orthogonal synthesis of a multi-disulfide peptide.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the general steps for synthesizing a peptide on a Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine (DIEA), 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
On-Resin Disulfide Bond Formation using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH
This protocol describes the sequential, on-resin formation of two disulfide bonds using an orthogonal protection strategy.[4]
Materials:
-
Peptidyl-resin with incorporated Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH
-
DCM
-
DMF
-
Mmt deprotection solution: 1-2% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger.
-
Oxidizing agent for the first disulfide bond (e.g., 0.1 M Iodine in DMF or N-chlorosuccinimide (NCS) in DMF).
-
Acm deprotection and second disulfide bond formation reagent: 0.1 M Iodine (I₂) in DMF.
-
Quenching solution: 2% ascorbic acid in DMF.
Procedure:
First Disulfide Bond Formation:
-
Wash the peptidyl-resin with DCM (3 times).
-
Treat the resin with the Mmt deprotection solution for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mmt cation is no longer observed.
-
Wash the resin thoroughly with DCM (5 times) and then DMF (5 times).
-
Add the oxidizing agent for the first disulfide bond (e.g., Iodine or NCS solution) to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (5 times).
Second Disulfide Bond Formation:
-
Suspend the resin in DMF.
-
Add the iodine solution (typically 10 equivalents) to the resin and shake for 40 minutes at room temperature. This step removes the Acm groups and concurrently forms the second disulfide bond.
-
Wash the resin with DMF, followed by a wash with the quenching solution to remove excess iodine.
-
Wash the resin again with DMF (5 times) and DCM (5 times).
Deprotection of Fmoc-Cys(StBu)-OH Protected Peptide
The S-tert-butylthio (StBu) group is stable to the acidic conditions of the final cleavage and provides an orthogonal protection strategy.[3]
Procedure:
-
Peptide Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/water (95:2.5:2.5) cocktail. The StBu group will remain intact.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
StBu Deprotection:
-
Dissolve the purified, StBu-protected peptide in a suitable solvent (e.g., DMF).
-
Add a solution of dithiothreitol (DTT) (e.g., 10-20 equivalents) and a mild base such as N-methylmorpholine (NMM) to initiate deprotection.
-
Monitor the reaction progress by HPLC.
-
Signaling Pathway and Experimental Workflow Visualization
The correct formation of disulfide bonds is often crucial for the three-dimensional structure and biological activity of peptides and proteins, such as hormones and their receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
DBU/Piperazine: A Superior Alternative to Piperidine for Faster and Cleaner Fmoc Deprotection
In the landscape of solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly influences the purity and yield of the final peptide product. For decades, piperidine has been the go-to reagent for this purpose. However, its use is associated with several drawbacks, including the formation of side products such as aspartimides and diketopiperazines, as well as being a controlled substance in many regions.[1] A compelling alternative has emerged in the form of a reagent cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine, which offers faster deprotection kinetics and minimizes common side reactions, leading to higher purity crude peptides.
This guide provides a comprehensive comparison of the efficacy of DBU/piperazine versus the traditional piperidine-based methods for Fmoc deprotection, supported by experimental data and detailed protocols.
Unveiling the Deprotection Mechanism
The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2] First, a base abstracts the acidic proton from the C9 position of the fluorene ring. This is the rate-determining step.[2] Subsequently, a β-elimination reaction occurs, releasing the free amine of the peptide and a highly reactive dibenzofulvene (DBF) intermediate. This DBF molecule is then scavenged by a nucleophile to prevent its reaction with the newly deprotected amine, which would lead to undesired side products.[1]
In the DBU/piperazine system, DBU, a strong, non-nucleophilic base, efficiently catalyzes the initial proton abstraction, leading to rapid Fmoc removal.[3][4] Piperazine, a nucleophilic secondary amine, then effectively traps the resulting DBF byproduct.[2][3]
Figure 1: Mechanism of Fmoc deprotection using DBU and piperazine.
Performance Comparison: DBU/Piperazine vs. Piperidine
Experimental evidence strongly supports the superiority of the DBU/piperazine cocktail over traditional piperidine solutions in several key performance areas.
Faster Deprotection Kinetics
Kinetic studies have demonstrated that a combination of 5% piperazine and 2% DBU in DMF can achieve complete Fmoc removal in less than a minute, rivaling the speed of 20% piperidine.[2][5] The half-life (t1/2) for Fmoc deprotection with 5% piperazine and 2% DBU was found to be 4 seconds, significantly faster than the 7 seconds observed for 20% piperidine.[2] This rapid deprotection is particularly advantageous in preventing the formation of deletion sequences that can arise from incomplete Fmoc removal, especially in aggregation-prone or "difficult" peptide sequences.[2][5]
| Deprotection Reagent | Half-life (t1/2) | Time for 99.99% Deprotection |
| 20% Piperidine in DMF | 7 s | ~1.5 min |
| 5% Piperazine in DMF | 50 s | ~11 min |
| 5% Piperazine + 0.5% DBU in DMF | 12 s | ~2.7 min |
| 5% Piperazine + 1% DBU in DMF | 7 s | ~1.5 min |
| 5% Piperazine + 2% DBU in DMF | 4 s | < 1 min |
| Table 1: Comparison of Fmoc deprotection kinetics for various reagents. Data sourced from Ralhan, K. et al. (2015).[2] |
Reduction of Side Reactions
Aspartimide Formation: A significant drawback of using strong bases for Fmoc deprotection is the increased risk of aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[3][6] While DBU's high basicity can potentially exacerbate this issue, the addition of 1% formic acid to the DBU/piperazine mixture has been shown to effectively suppress aspartimide formation to levels lower than those observed with 20% piperidine.[2][5]
| Deprotection Reagent | % Aspartimide Formation (VKDGYI peptide) |
| 20% Piperidine in DMF | 17% |
| 2% DBU in DMF | 25% |
| 5% Piperazine + 1% DBU + 1% Formic Acid in DMF | 7.2% |
| Table 2: Effect of different deprotection reagents on aspartimide formation. Data sourced from Ralhan, K. et al. (2015) and BenchChem (2025).[2][3] |
Diketopiperazine Formation: The formation of diketopiperazines is a common side reaction that leads to chain termination, especially at the dipeptide stage.[3] Studies have shown that a solution of 2% DBU and 5% piperazine in NMP significantly reduces diketopiperazine formation compared to 20% piperidine in DMF.[7] For a model peptide prone to this side reaction, the DBU/piperazine mixture resulted in only 3.6% diketopiperazine formation compared to 13.8% with piperidine.[7]
Experimental Protocols
General Fmoc Deprotection with DBU/Piperazine
This protocol is suitable for most peptide sequences.
Reagent Preparation:
-
Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF).[3]
Procedure:
-
Swell the peptide-resin in the chosen solvent (NMP or DMF) for 30 minutes.
-
Drain the solvent.
-
Add the DBU/piperazine deprotection solution to the resin.
-
Agitate the resin gently for 2 x 5 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with the solvent (3-5 times) to remove residual base.[3]
Fmoc Deprotection with Reduced Aspartimide Formation
For sequences prone to aspartimide formation, the addition of formic acid is recommended.
Reagent Preparation:
-
Prepare a deprotection solution of 1% (v/v) DBU, 5% (w/v) piperazine, and 1% (v/v) formic acid in DMF.[2]
Procedure:
-
Follow the general deprotection protocol outlined above, using the formic acid-containing deprotection solution.
Figure 2: General workflow for Fmoc deprotection using DBU/piperazine.
Conclusion
The use of a DBU/piperazine cocktail presents a significant advancement in Fmoc deprotection strategy for solid-phase peptide synthesis. The combination of rapid deprotection kinetics and the reduction of common side reactions such as aspartimide and diketopiperazine formation leads to the synthesis of higher quality peptides.[5][7] Furthermore, the ability to modulate the basicity and reactivity of the deprotection solution with the addition of formic acid provides a versatile tool for tackling challenging peptide sequences.[2] For researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis protocols, the DBU/piperazine system offers a safer, more efficient, and effective alternative to traditional piperidine-based methods.[5]
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Antioxidant Potential of 4-Hydrazinobenzoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. This guide provides a comparative analysis of the antioxidant activity of a series of 4-hydrazinobenzoic acid derivatives, supported by experimental data from in vitro screening assays. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships of these compounds and guide future research.
A recent study investigated a series of thirteen 4-hydrazinobenzoic acid derivatives, bearing isothiocyanate, benzylidene, and acid anhydride core units, for their antioxidant properties. The antioxidant potential of these compounds was evaluated using established in vitro methods, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay, and a ferric reducing antioxidant power (FRAP) assay.[1] The results were compared against the well-known synthetic antioxidant, butylated hydroxylanisole (BHA).
Comparative Antioxidant Activity
The antioxidant activities of the 4-hydrazinobenzoic acid derivatives, labeled as compounds 1-13, were quantified and are summarized in the table below. The data highlights the significant free radical scavenging potential of several derivatives, with some exhibiting activity comparable to the standard, BHA.
| Compound | DPPH Radical Scavenging (% Inhibition at 20 µg/mL)[2] | ABTS Radical Scavenging (% Inhibition at 20 µg/mL)[2] | Reducing Power (Absorbance at 700 nm at 40 µg/mL)[2] |
| 1 (Parent) | 41.48 ± 0.23 | 74.52 ± 0.11 | - |
| 2 | - | >80 | 1.17 ± 0.02 |
| 3 | 70-72 | - | 1.23 ± 0.04 |
| 5 | 70-72 | >80 | 1.10 ± 0.04 |
| 6 | 70-72 | 80.60 ± 0.15 | 0.86 ± 0.01 - 1.02 ± 0.02 |
| 7 | 70-72 | 84.34 ± 0.10 | 0.86 ± 0.01 - 1.02 ± 0.02 |
| 8 | 70-72 | >80 | 0.86 ± 0.01 - 1.02 ± 0.02 |
| 9 | 70-72 | >80 | 0.86 ± 0.01 - 1.02 ± 0.02 |
| 10 | - | >80 | 0.86 ± 0.01 - 1.02 ± 0.02 |
| 11 | 17.21 ± 0.16 | 34.77 ± 0.15 | Lowest |
| 12 | 18.52 ± 0.14 | 18.51 ± 0.15 | Lowest |
| 13 | - | 46.55 ± 0.16 | Lowest |
| BHA | 92 | 85 | 1.35 ± 0.06 |
Note: A higher % inhibition indicates greater radical scavenging activity. A higher absorbance value in the reducing power assay indicates greater reducing power. Dashes (-) indicate that specific data was not provided in the source material.
From the data, it is evident that compounds 3 and 5-9 exhibited superior DPPH radical scavenging activity, with inhibition in the range of 70-72% at a concentration of 20 µg/mL.[3][4] In the ABTS assay, compounds 1-10 demonstrated the highest free radical quenching activity, ranging from 80-85% at the same concentration, which is comparable to the standard BHA (85%).[3][4] Conversely, derivatives with an anhydride moiety (11-13 ) showed significantly lower antioxidant activity across all assays.[3] This suggests that the presence of hydrazine, isothiocyanate, and hydrazone units is crucial for the antioxidant capacity of these molecules.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key antioxidant assays used to evaluate the 4-hydrazinobenzoic acid derivatives.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[5]
-
Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol. This solution has a deep violet color.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the remaining DPPH radical is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ by an antioxidant is reflected in the decolorization of the solution.
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid, and a solution of ferric chloride (FeCl₃·6H₂O).
-
Reaction Mixture: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation of Reducing Power: The antioxidant potential is determined based on the increase in absorbance, which is proportional to the reducing power of the sample.
Visualizing the Experimental Workflow
To provide a clear overview of the general process of evaluating antioxidant activity, the following diagram illustrates a typical experimental workflow.
Caption: Workflow of in vitro antioxidant activity screening.
Structure-Activity Relationship and Mechanistic Insights
The observed antioxidant activities are intrinsically linked to the molecular structure of the derivatives. The presence of the hydrazine and hydrazone moieties is thought to be a significant contributor to the radical scavenging capabilities.[3] Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to further understand the antioxidant mechanisms. These studies propose that the antioxidant activity of these 4-hydrazinobenzoic acid derivatives may proceed through mechanisms like Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET).[3]
References
A Researcher's Guide to Orthogonal Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
An objective comparison of commonly used orthogonal protecting groups, their cleavage conditions, stability, and performance in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
In the intricate world of synthetic peptide chemistry, the strategic use of orthogonal protecting groups is fundamental to the successful assembly of complex peptides. Within the framework of 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), orthogonality allows for the selective removal of side-chain protecting groups while the peptide remains anchored to the resin and the N-terminal Fmoc group is intact. This capability is crucial for a variety of applications, including the synthesis of branched and cyclic peptides, and the site-specific incorporation of labels, tags, or post-translational modifications.
This guide provides a detailed comparison of the most commonly employed orthogonal protecting groups compatible with Fmoc chemistry. We will delve into their deprotection conditions, stability, potential side reactions, and provide quantitative data where available to assist researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their specific synthetic goals.
The Principle of Orthogonality in Fmoc SPPS
The standard Fmoc/tBu strategy is a cornerstone of modern SPPS.[1] It relies on a two-dimensional orthogonal system where the Nα-Fmoc group is labile to basic conditions (typically 20% piperidine in DMF), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) are labile to strong acids, such as trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin.[][3]
Orthogonal protecting groups add a third dimension to this strategy. These "semi-permanent" groups are stable to both the basic conditions used for Fmoc removal and the strong acidic conditions of final cleavage but can be selectively removed by specific reagents that do not affect other protecting groups.[4]
Comparison of Key Orthogonal Protecting Groups
The selection of an orthogonal protecting group is dictated by the desired on-resin modification and the overall synthetic strategy. Below is a comparison of the most widely used groups.
| Protecting Group | Structure | Cleavage Reagent | Typical Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Common Side Reactions |
| Mtt (4-Methyltrityl) | Trityl-based | Very Mild Acid | 1-2% TFA in DCM with 2% TIS scavenger, 5-10 x 2 min | High | Low (cleaved) | Partial cleavage of other acid-labile groups (e.g., Trt) or from highly acid-labile resins. |
| Mmt (4-Methoxytrityl) | Trityl-based | Very Mild Acid | 1% TFA in DCM with scavenger. Even milder than Mtt cleavage. | High | Low (cleaved) | More acid labile than Mtt, increasing risk of premature deprotection of other groups. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Vinylogous amide | Hydrazine | 2% Hydrazine monohydrate in DMF, 3 x 3 min | High | High | Migration to unprotected lysine side chains; partial loss during long syntheses.[5][6] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Vinylogous amide | Hydrazine | 2-10% Hydrazine monohydrate in DMF, multiple treatments (e.g., 3-5 times) | Very High | High | Sluggish removal in aggregated sequences or at C-terminus; requires higher hydrazine concentration or more repetitions.[7] |
| Alloc (Allyloxycarbonyl) | Allyl-based | Palladium(0) Catalyst | 0.1-0.2 eq. Pd(PPh₃)₄ with scavenger (e.g., 20 eq. Phenylsilane) in DCM, 2 x 20 min | High[8] | High[8] | N-allylation byproducts; incompatibility with sulfur-containing residues that can poison the catalyst. |
Hyper-Acid Labile Protecting Groups: Mtt and Mmt
The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are derivatives of the trityl group and are employed for the protection of amine, hydroxyl, and sulfhydryl side chains. Their primary advantage is their extreme acid lability, allowing for their removal with very dilute solutions of TFA (1-2%) in dichloromethane (DCM).[9][10] This provides orthogonality with standard tBu-based protecting groups, which require high concentrations of TFA for cleavage.[11]
Deprotection generates a stable trityl carbocation, which must be trapped by a scavenger such as triisopropylsilane (TIS) to prevent side reactions like re-attachment to the deprotected functional group or alkylation of sensitive residues like tryptophan.[10] The Mmt group is even more acid-labile than the Mtt group.[12]
While effective, the use of Mtt and Mmt requires careful optimization, as even dilute acid can cause partial cleavage of other acid-sensitive groups or premature cleavage of the peptide from highly acid-labile resins like 2-chlorotrityl chloride resin.[11]
Hydrazine-Labile Protecting Groups: Dde and ivDde
The Dde and the more sterically hindered ivDde groups are widely used for the protection of the ε-amino group of lysine. Their key feature is their stability to both piperidine and TFA, with selective cleavage achieved using a dilute solution of hydrazine (typically 2%) in DMF.[6]
The deprotection reaction produces a chromophoric indazole byproduct, which allows for spectrophotometric monitoring of the reaction's progress. While Dde is easier to remove, it is less robust and has been reported to undergo partial loss during long syntheses or migrate between amine groups.[5][6] The ivDde group was developed to overcome these stability issues. However, its removal can be challenging, especially in aggregated peptide sequences or when located near the C-terminus, sometimes requiring higher concentrations of hydrazine (up to 10%) or repeated treatments.[13] It is important to note that hydrazine will also remove the N-terminal Fmoc group, so the N-terminus should be protected (e.g., with a Boc group) during Dde/ivDde deprotection.[6]
Palladium-Catalyzed Deprotection: The Alloc Group
The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, alcohols, and carboxylic acids. It offers excellent orthogonality as it is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc SPPS.[8] Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger like phenylsilane.[11][14]
This method is highly efficient and clean. However, care must be taken as the palladium catalyst can be poisoned by sulfur-containing amino acids like cysteine and methionine. Additionally, the formation of N-allylated byproducts can sometimes be observed.
On-Resin Modification Workflow
The use of orthogonal protecting groups enables a powerful workflow for site-specific peptide modification directly on the solid support. This process involves the selective deprotection of the orthogonal group, followed by the desired chemical transformation, and then the continuation of peptide synthesis or final cleavage.
Experimental Protocols
The following are generalized protocols for the selective deprotection of common orthogonal protecting groups on a peptide-resin. Note: These protocols may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: Selective Removal of Mtt Group
-
Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 1% (v/v) TFA and 2% (v/v) triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection solution (approx. 10 mL per gram of resin) for 2 minutes at room temperature. Drain the solution. The filtrate will often appear yellow/orange due to the released Mtt cation.
-
Repeat Treatment: Repeat the treatment with fresh deprotection solution until the drained solution is colorless (typically 5-10 repetitions).
-
Washing: Wash the resin thoroughly with DCM (3x), Methanol (2x), and DCM (3x).
-
Neutralization: Wash the resin with 1% (v/v) diisopropylethylamine (DIEA) in DMF (2x) to neutralize any residual acid.
-
Final Wash: Wash the resin with DMF (3x). The resin is now ready for the next synthetic step.[9][15]
Protocol 2: Selective Removal of Dde/ivDde Group
-
N-Terminal Protection: Ensure the N-terminal α-amino group is protected (e.g., with a Boc group) as hydrazine will remove the Fmoc group.
-
Resin Swelling: Swell the Dde/ivDde-protected peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, the concentration can be increased up to 10%.
-
Deprotection Reaction: Treat the resin with the 2% hydrazine solution (approx. 25 mL per gram of resin) for 3 minutes at room temperature. Drain the solution.[6]
-
Repeat Treatment: Repeat the hydrazine treatment two more times (for a total of three treatments). For ivDde, more repetitions may be necessary.[11][13]
-
Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for subsequent modification.
Protocol 3: Selective Removal of Alloc Group
-
Resin Swelling: Swell the Alloc-protected peptide-resin in DCM for 15-30 minutes.
-
Catalyst/Scavenger Solution Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 equivalents based on resin loading) in DCM (approx. 6 mL per 0.1 mmol scale). Add the scavenger, phenylsilane (20 equivalents).
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature for 20-30 minutes.
-
Repeat Treatment: Drain the solution and repeat the treatment with a freshly prepared catalyst/scavenger solution for another 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), 5% DIEA in DMF (2x), and DMF (3x). The resin is now ready for the next step.[11]
Conclusion
The ability to perform site-specific modifications on a peptide while it is still attached to the solid support has become an indispensable tool in peptide science. Orthogonal protecting groups compatible with Fmoc chemistry, such as Mtt, Dde/ivDde, and Alloc, provide the chemical handles necessary to achieve this. The choice of protecting group is a critical decision that depends on the desired final product and the chemical nature of the peptide sequence. A thorough understanding of their respective cleavage conditions, stability, and potential side reactions is paramount for the successful synthesis of complex and modified peptides. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and advance their research and development goals.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. diva-portal.org [diva-portal.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Cysteine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The highly nucleophilic nature of the cysteine thiol group makes it susceptible to various undesirable side reactions, including oxidation and alkylation.[1][2] Consequently, robust protection is essential to maintain peptide integrity and to orchestrate the regioselective formation of disulfide bonds, which are often pivotal for the peptide's structure and biological function.[2][3]
This guide provides an objective comparison of the performance of commonly employed cysteine protecting groups in Fmoc-based SPPS, supported by experimental data and detailed methodologies.
Performance Comparison of Common Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture.[3] Protecting groups are broadly categorized based on their deprotection chemistry, which allows for orthogonal removal without affecting other protecting groups or the peptide-resin linkage.[2][3] The following table summarizes the performance of several widely used cysteine protecting groups.
| Protecting Group | Abbreviation | Deprotection Conditions | Cleavage Efficiency | Racemization | Key Features & Side Reactions |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | High | Prone to racemization (e.g., 3.3% for Fmoc-Cys(Trt)-OH coupling)[1] | Cost-effective for routine synthesis of peptides with free thiols.[3] Can lead to S-alkylation side products from resin linkers.[4][5] The bulky group can minimize 3-(1-piperidinyl)alanine formation.[4] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[3] | High with specific reagents | Low | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation.[3] Orthogonal to Trt, Mmt, and tBu.[3] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[3] | Requires harsh conditions | Low | Stable to TFA and iodine oxidation.[3] Useful for orthogonal protection schemes.[3] |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | High with reducing agents | Less racemization than Trt in some cases. | Offers an orthogonal deprotection strategy compared to acid-labile and oxidatively cleaved groups.[1] |
| Tetrahydropyranyl | THP | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | High | Significantly reduced racemization (e.g., 0.74% for Fmoc-Cys(Thp)-OH coupling)[1] | Reduces formation of 3-(1-piperidinyl)alanine.[6] Stable to 1% TFA in DCM. May enhance solubility of protected peptides. |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-3% in DCM) | High with mild acid | - | Highly acid-labile, allowing for selective deprotection on-resin. Orthogonal to Trt, Acm, and tBu. |
| Diphenylmethyl | Dpm | TFA (e.g., 95% TFA) | High | Higher racemization than Trt (e.g., 6.8% for Fmoc-Cys(Dpm)-OH coupling) | Stable to 1-3% TFA, allowing orthogonality with Mmt. |
Note: Racemization data is sequence and coupling condition dependent. The provided values serve as a comparative reference.
Experimental Protocols
Detailed and reproducible protocols are crucial for success in peptide synthesis. Below are methodologies for the deprotection of common cysteine protecting groups and subsequent disulfide bond formation.
On-Resin Deprotection of Cysteine Protecting Groups
1. Trityl (Trt) and Tetrahydropyranyl (THP) Deprotection (During Final Cleavage):
-
Reagents: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended to minimize side reactions.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of peptide).
-
Incubate at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
2. Acetamidomethyl (Acm) Deprotection and On-Resin Oxidation:
-
Reagents: Iodine (I₂) solution (10 equivalents per Acm group) in N,N-Dimethylformamide (DMF).
-
Procedure:
-
Swell the Acm-protected peptide-resin in DMF.
-
Treat the resin with the I₂ solution for 1-2 hours at room temperature.
-
Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.
-
Wash the resin thoroughly with DMF to remove excess iodine.
-
Wash with a sodium thiosulfate solution to quench any remaining iodine, followed by washes with water and DMF.[3]
-
3. S-tert-butylthio (StBu) Deprotection:
-
Reagents: Reducing agent solution (e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF).
-
Procedure:
-
Swell the StBu-protected peptide-resin in DMF.
-
Treat the resin with the reducing agent solution.
-
Monitor the deprotection by LC-MS analysis of a cleaved sample.
-
Wash the resin thoroughly with DMF.
-
Disulfide Bond Formation
1. On-Resin Oxidation:
-
General Principle: After selective deprotection of two cysteine residues on the resin, an oxidizing agent is introduced to form the disulfide bond, minimizing intermolecular side reactions.[3]
-
Common Oxidizing Agents:
-
Iodine (I₂): As described in the Acm deprotection protocol.
-
N-Chlorosuccinimide (NCS): Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.
-
2. Solution Phase Oxidation:
-
General Principle: After cleavage and purification of the peptide with free thiol groups, the disulfide bond is formed in solution.
-
Common Methods:
-
Air Oxidation: The peptide is dissolved in a large volume of aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) and stirred in an open flask for 24-48 hours.
-
Dimethyl Sulfoxide (DMSO): The peptide is dissolved in an aqueous buffer containing DMSO (e.g., 10-20%).[3]
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc Removal Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals seeking to optimize solid-phase peptide synthesis (SPPS), the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. The choice of deprotection strategy directly impacts reaction kinetics, peptide purity, and overall yield. This guide provides an objective comparison of common and alternative Fmoc removal agents, supported by experimental data, to facilitate informed decisions in the laboratory.
The lability of the Fmoc group to basic conditions is a cornerstone of modern SPPS, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups. While 20% piperidine in N,N-dimethylformamide (DMF) has long been the gold standard, concerns over its regulatory status and potential to induce side reactions have spurred the investigation of alternative reagents. This guide evaluates the performance of piperidine against prominent alternatives, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, and 4-methylpiperidine (4MP).
Comparative Efficiency of Fmoc Deprotection Reagents
The efficiency of Fmoc removal is paramount for preventing the formation of deletion sequences and ensuring a high-quality final peptide product. The following tables summarize quantitative data on the kinetics and yield of different deprotection strategies.
Table 1: Comparison of Deprotection Kinetics for Various Fmoc Removal Reagents
| Reagent/Cocktail | Concentration | Solvent | t1/2 (half-life) | Time for >99% Deprotection | Notes |
| Piperidine (PP) | 20% (v/v) | DMF | ~7 seconds | ~1.5 minutes | Standard industry practice. |
| Piperazine (PZ) | 5% (w/v) | DMF | ~50 seconds | ~11 minutes | Slower kinetics compared to piperidine. |
| DBU | 2% (v/v) | DMF | - | - | Very rapid, but does not scavenge dibenzofulvene. |
| 5% Piperazine + 2% DBU | 5% (w/v) + 2% (v/v) | DMF | ~4 seconds | < 1 minute | Faster than 20% piperidine.[1] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF/NMP | Similar to Piperidine | Similar to Piperidine | Considered a direct, non-regulated replacement for piperidine.[2] |
Note: Deprotection kinetics can be influenced by factors such as the specific amino acid sequence, resin type, and temperature.
Table 2: Comparative Yield and Purity of a Model Peptide Synthesized with Different Fmoc Deprotection Reagents
| Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide Sequence | Notes |
| 4-Methylpiperidine (4MP) | 92.0 | 72.0 | NBC112 | Microwave-assisted synthesis.[3] |
| Piperidine (PP) | 90.0 | 71.0 | NBC112 | Microwave-assisted synthesis.[3] |
| Piperazine (PZ) | 90.0 | 71.0 | NBC112 | Microwave-assisted synthesis.[3] |
| 4-Methylpiperidine (4MP) | 70 | Similar to Piperidine | RRWQWRMKKLG | Manual synthesis.[4] |
| Piperidine (PP) | 71 | Similar to 4MP | RRWQWRMKKLG | Manual synthesis.[4] |
Note: Yield and purity are highly dependent on the peptide sequence, synthesis scale, and purification methods.
Potential Side Reactions and Mitigation
A critical consideration in choosing an Fmoc deprotection strategy is the potential for side reactions that can compromise the integrity of the final peptide.
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Causes | Mitigation Strategies |
| Aspartimide Formation | Cyclization of the aspartic acid side chain, leading to a mixture of α- and β-aspartyl peptides and potential racemization. | High basicity of the deprotection solution (e.g., DBU alone), elevated temperatures, and specific sequences (e.g., Asp-Gly).[5] | Use of weaker bases like piperazine, addition of an acidic additive to the deprotection cocktail, or using protecting groups on the preceding amino acid's backbone nitrogen. |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. | Particularly prevalent with proline or glycine at the second position of the peptide chain.[5] | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin), or employing a DBU/piperazine deprotection cocktail which has been shown to reduce this side reaction.[5] |
| Racemization | Loss of stereochemical integrity at the α-carbon of an amino acid. | Basic conditions can promote racemization, especially in sensitive amino acids like cysteine and histidine. | Use of milder bases or optimized reaction conditions (e.g., lower temperatures). |
| Dibenzofulvene (DBF) Adduct Formation | The reactive DBF byproduct of Fmoc cleavage can react with the newly deprotected N-terminal amine, capping the peptide chain. | Use of non-nucleophilic bases like DBU without a scavenger. | Always use a nucleophilic amine (e.g., piperidine, piperazine) to trap the DBF. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes.
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Solvent Removal: Drain the NMP from the resin.
-
Deprotection: Add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP to the resin.
-
Reaction: Gently agitate the resin for 2 x 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).
Protocol 3: Fmoc Deprotection using 4-Methylpiperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids, a second deprotection step may be required.[6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 4: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
This method allows for the real-time monitoring of the Fmoc removal by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.
-
Sample Collection: After the deprotection step, collect the filtrate containing the cleaved Fmoc group.
-
Dilution: Dilute a known volume of the filtrate with DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.
-
A = Absorbance
-
ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) ≈ 7800 M⁻¹cm⁻¹
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Quantification: The total amount of cleaved Fmoc can be determined by multiplying the concentration by the total volume of the undiluted filtrate. This value can be used to assess the efficiency of the deprotection step.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of Fmoc deprotection and the general workflow of solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by a base.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Fmoc-4-hydrazinobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Fmoc-4-hydrazinobenzoic acid are critical for ensuring personnel safety and regulatory compliance within research and development environments. This guide provides detailed, step-by-step procedures for the proper management of this chemical waste, drawing from established laboratory safety guidelines and data on related compounds.
This compound, like its parent compound 4-hydrazinobenzoic acid, should be treated as a hazardous substance.[1][2][3][4] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4][5][6][7][8][9] Therefore, all disposal procedures must be conducted with appropriate personal protective equipment and in accordance with institutional and regulatory standards.
Hazard and Disposal Summary
For immediate reference, the following table summarizes the key hazard classifications and corresponding disposal recommendations for this compound, based on data for the closely related 4-hydrazinobenzoic acid.
| Hazard Classification | Disposal Recommendation |
| Skin Irritant (Category 2)[4][5][8][9] | Dispose of as hazardous waste.[3][4] |
| Serious Eye Irritant (Category 2/2A)[4][5][6][8][9] | Do not empty into drains.[3][4][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[5][6][8] | Dispose of contents/container to an authorized hazardous or special waste collection point.[2][3][4] |
| Combustible Solid[4] | Handle contaminated packaging in the same way as the substance itself.[4] |
Detailed Disposal Protocol
Adherence to the following step-by-step instructions is mandatory for the safe disposal of this compound and its contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[2][3] If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[4]
-
Protective Clothing: A laboratory coat or other suitable protective clothing to prevent skin exposure.[2][4]
Step 2: Waste Collection and Segregation
Proper collection and segregation are crucial to prevent hazardous reactions.
-
Container: Solid this compound waste must be collected in a designated, sealable container that is clearly labeled for hazardous waste.[2][4] The container must be compatible with the chemical and free from damage.[4]
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][10]
-
Segregation: Store the waste container separately from incompatible materials. Hydrazine derivatives can be reactive, so it is critical to avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11] Acidic and basic waste streams should always be kept separate.[10]
Step 3: Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Dry Spills: For solid spills, utilize dry clean-up methods to prevent the generation of dust.[2][3][4] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2][3][4]
-
Decontamination: Following the removal of the spilled solid, decontaminate the area by washing it with copious amounts of water.[2] Ensure that the runoff from this cleaning process does not enter any drains.[2][3] All materials used for spill cleanup must also be disposed of as hazardous waste.[12][13]
Step 4: Storage of Waste
Temporary storage of hazardous waste must be managed safely and in compliance with regulations.
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[4][14]
-
Container Integrity: Keep the waste container tightly closed at all times, except when adding waste.[4][12] Regularly inspect the container for any signs of leaks or degradation.[12]
-
Storage Duration: While hazardous waste can be accumulated in an SAA, be aware of your institution's specific time and quantity limits.[13][14]
Step 5: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Prohibited Disposal Methods: It is imperative that this compound is never disposed of down the sink or in regular trash receptacles.[4][12] Intentional evaporation of chemical waste is also forbidden.[12][15]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][14][15]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. nj.gov [nj.gov]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
Personal protective equipment for handling Fmoc-4-hydrazinobenzoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the operational use and disposal of Fmoc-4-hydrazinobenzoic acid, a compound utilized in peptide synthesis and medicinal chemistry.[1] Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5][6][7]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4][5][6][7] |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation[3][4][5][6][7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation[3][4][5][6] |
| Combustible Solid | May emit toxic fumes of nitrogen oxides under fire conditions. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risks when handling this compound.
Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety goggles with side protection. A face shield is recommended if there is a high potential for splashing.[4][8][9] | EN 166 or 29 CFR 1910.133[4][5] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile rubber).[4][8][9][10] | EN 374[4] |
| Skin (Body) | Laboratory coat.[8][9][10] Protective clothing to prevent skin exposure.[3][4][5] | N/A |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[4][8][10] If dust formation is likely, a NIOSH-approved particulate filter respirator (e.g., N95) is necessary.[2][4] | NIOSH (US) or EN 149 (EU)[4] |
Operational and Handling Protocols
Safe handling practices are crucial to prevent accidental exposure and contamination. Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[4][11][8][10]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure that a certified emergency eyewash station and safety shower are readily accessible in the immediate work area.[4][11][9][10] Confirm that all required PPE is available and in good condition.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
Dispensing: When weighing or transferring the solid material, do so in a manner that avoids the generation of dust.[3][4][11] Techniques such as gentle scooping and working on a surface that is easy to decontaminate are recommended.[4]
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.[4][11]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[4][11][8] Contaminated work clothing should be laundered separately before reuse.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[3][11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][7] Seek immediate medical attention.[3][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
Spill Management Protocol
-
Minor Dry Spills: For small spills, carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]
-
Minor Liquid Spills: For solutions, contain the spill with an inert absorbent material and place it in a labeled container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify laboratory personnel.[10] Contact your institution's Environmental Health & Safety (EHS) department for guidance.[11]
-
Decontamination: Following a spill cleanup, decontaminate the area and all equipment used for the cleanup.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed container.[11][12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[12]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][12] Keep the container tightly closed.[3][12]
-
Final Disposal: Dispose of the hazardous waste through an authorized hazardous or special waste collection point.[3][4][12] Do not empty into drains. [4][5][12] Handle contaminated packaging in the same manner as the substance itself.[12]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com [carlroth.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
